(3-(tert-Butyl)-5-methylphenyl)boronic acid
Description
The exact mass of the compound (3-Tert-butyl-5-methylphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-tert-butyl-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7,13-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWPIVKWAIMBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378358 | |
| Record name | (3-tert-Butyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193905-93-0 | |
| Record name | (3-tert-Butyl-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tert-Butyl)-5-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(tert-Butyl)-5-methylphenyl)boronic Acid: Structural Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural properties, spectroscopic characteristics, and key synthetic applications of (3-(tert-Butyl)-5-methylphenyl)boronic acid. This document is intended to serve as a valuable resource for professionals in chemical research and drug development, offering detailed data and experimental context for the use of this versatile organoboron compound.
Core Structural and Physical Properties
This compound is an aromatic boronic acid featuring a phenyl ring substituted with a tert-butyl group and a methyl group at the meta positions relative to the boronic acid moiety. The steric bulk of the tert-butyl group and the electronic properties of the substituents influence its reactivity and solubility. While specific experimental data such as melting and boiling points are not extensively reported in publicly available literature, the core physicochemical properties are summarized below.
| Property | Data | Source(s) |
| Molecular Formula | C₁₁H₁₇BO₂ | [1][2] |
| Molecular Weight | 192.06 g/mol | [1][2] |
| Appearance | White to off-white solid/crystal | [1][3] |
| CAS Number | 193905-93-0 | [2] |
| SMILES String | Cc1cc(cc(c1)C(C)(C)C)B(O)O | [1] |
| InChI Key | XWWPIVKWAIMBMU-UHFFFAOYSA-N | [1] |
| Solubility | Soluble in polar organic solvents like THF, Dioxane, and DMF. | [3] |
Spectroscopic Profile
Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectroscopic characteristics based on the compound's structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts. Predictions are based on standard increments for substituted benzene rings. The actual experimental values may vary depending on the solvent and concentration.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Protons | ~1.30 | Singlet (s) | 9H | -C(CH₃)₃ (tert-Butyl protons) |
| ~2.35 | Singlet (s) | 3H | Ar-CH₃ (Methyl protons) | |
| ~7.5 - 7.8 | Multiplet (m) | 3H | Ar-H (Aromatic protons) | |
| ~8.0 (broad) | Singlet (s) | 2H | -B(OH)₂ (Boronic acid protons, may exchange) | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Carbons | ~21.0 | Ar-CH₃ | ||
| ~31.0 | -C(CH₃)₃ | |||
| ~34.5 | -C(CH₃)₃ | |||
| ~125.0 - 135.0 | Aromatic carbons (CH) | |||
| ~130.0 (broad) | Aromatic carbon attached to Boron (C-B) | |||
| ~138.0 | Aromatic carbon attached to Methyl group | |||
| ~151.0 | Aromatic carbon attached to tert-Butyl group |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of an arylboronic acid is characterized by several key absorption bands. For this compound, the following vibrations would be expected[4][5]:
-
O-H Stretching: A broad and strong band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
-
C-H Stretching (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Strong bands appearing just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹), corresponding to the methyl and tert-butyl groups.
-
C=C Stretching (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
B-O Stretching: A strong, characteristic absorption band typically found between 1310 and 1350 cm⁻¹[5].
-
C-B Stretching: A weaker band often observed near 1080-1100 cm⁻¹[5].
Experimental Protocols
Representative Synthesis of a Substituted Arylboronic Acid
Reaction Scheme: 1-Bromo-3,5-di-tert-butylbenzene → (3,5-Di-tert-butylphenyl)lithium → (3,5-Di-tert-butylphenyl)boronic acid
Materials:
-
1-Bromo-3,5-di-tert-butylbenzene
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Tert-butyl methyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dry ice/heptane bath
Procedure:
-
A solution of 1-bromo-3,5-di-tert-butylbenzene in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon).
-
The flask is cooled to approximately -78 °C using a dry ice/acetone or heptane bath.
-
A solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise to the stirred solution. The mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the organolithium reagent.
-
Trimethyl borate (1.0 equivalent) is then added dropwise at -78 °C. The reaction mixture is stirred for an additional 2-3 hours at this temperature.
-
The reaction is slowly warmed to room temperature and stirred overnight (approximately 12 hours).
-
The reaction is quenched by the slow, careful addition of 1 M HCl until the pH of the aqueous phase is acidic (pH ~2-3).
-
The mixture is transferred to a separatory funnel, and the product is extracted with an organic solvent such as MTBE or diethyl ether (3x).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.
-
If necessary, the product can be purified by recrystallization or silica gel column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.
General Protocol:
-
To a reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent system via syringe. A typical solvent mixture is an organic solvent like 1,4-dioxane, THF, or toluene, often with a small amount of water[6][7].
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an extraction solvent (e.g., ethyl acetate or diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the coupled product[8][9].
Visualization of Key Reaction Pathway
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. (3-t-butyl-5-methylphenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. cas 193905-93-0|| where to buy this compound [chemenu.com]
- 3. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of (3-(tert-Butyl)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining (3-(tert-butyl)-5-methylphenyl)boronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The synthesis involves a multi-step pathway commencing from commercially available 1-(tert-butyl)-3-methylbenzene. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow through clear diagrams.
Overview of the Synthetic Strategy
The synthesis of this compound is achieved through a four-step sequence:
-
Nitration: Electrophilic aromatic substitution on 1-(tert-butyl)-3-methylbenzene to introduce a nitro group, yielding 1-(tert-butyl)-5-methyl-2-nitrobenzene.
-
Reduction: Conversion of the nitro group to an amine, affording 3-(tert-butyl)-5-methylaniline.
-
Sandmeyer Reaction: Diazotization of the aniline followed by substitution with bromide to produce 1-bromo-3-(tert-butyl)-5-methylbenzene.
-
Lithiation-Borylation: Halogen-metal exchange of the aryl bromide and subsequent reaction with a borate ester to yield the final product, this compound.
This strategic pathway is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Physicochemical Properties of Key Compounds
A summary of the key physical and chemical properties of the starting material, intermediates, and the final product is provided in the table below for easy reference.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-(tert-Butyl)-3-methylbenzene | 1074-92-6 | C₁₁H₁₆ | 148.25 | Colorless liquid |
| 1-Bromo-3-(tert-butyl)-5-methylbenzene | 193905-94-1 | C₁₁H₁₅Br | 227.15 | Not specified |
| This compound | 193905-93-0 | C₁₁H₁₇BO₂ | 192.06 | Solid |
Detailed Experimental Protocols
This section provides detailed, step-by-step experimental procedures for each stage of the synthesis.
Step 1: Nitration of 1-(tert-butyl)-3-methylbenzene
This procedure describes the electrophilic nitration of the starting material to introduce a nitro group onto the aromatic ring.
Caption: Nitration of 1-(tert-butyl)-3-methylbenzene.
Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully prepare a nitrating mixture by adding concentrated sulfuric acid to concentrated nitric acid in a 2:1 ratio, while maintaining the temperature below 10°C using an ice bath.
-
To a separate flask containing 1-(tert-butyl)-3-methylbenzene, slowly add the prepared nitrating mixture dropwise with vigorous stirring, ensuring the reaction temperature does not exceed 30°C. The reaction is about 25 times faster than the nitration of benzene, necessitating a lower temperature to prevent multiple nitrations.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the crude product to precipitate or separate as an oily layer.
-
Extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1-(tert-butyl)-5-methyl-2-nitrobenzene.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Reactants | 1-(tert-butyl)-3-methylbenzene, Conc. HNO₃, Conc. H₂SO₄ |
| Temperature | 0-30°C |
| Reaction Time | 1-2 hours |
| Typical Yield | Not reported for this specific substrate, but generally high for nitration reactions. |
Step 2: Reduction of 1-(tert-butyl)-5-methyl-2-nitrobenzene
This step involves the reduction of the nitro group to an amine functionality.
Protocol:
-
In a round-bottom flask, dissolve 1-(tert-butyl)-5-methyl-2-nitrobenzene in ethanol or acetic acid.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide or sodium carbonate until the solution is basic. This will precipitate the metal hydroxides.
-
Extract the product, 3-(tert-butyl)-5-methylaniline, with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude aniline.
-
Purify the product by vacuum distillation or column chromatography.
| Parameter | Value |
| Reactant | 1-(tert-butyl)-5-methyl-2-nitrobenzene |
| Reducing Agent | SnCl₂·2H₂O / HCl or Fe / HCl |
| Solvent | Ethanol or Acetic Acid |
| Reaction Condition | Reflux |
| Typical Yield | Generally high for the reduction of nitroarenes. |
Step 3: Sandmeyer Reaction of 3-(tert-butyl)-5-methylaniline
The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl bromide.
Caption: The two stages of the Sandmeyer reaction.
Protocol:
-
Diazotization: Dissolve 3-(tert-butyl)-5-methylaniline in an aqueous solution of hydrobromic acid (HBr, typically 48%). Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C. After the addition is complete, continue stirring for 15-30 minutes. The formation of the diazonium salt is complete when a drop of the solution turns starch-iodide paper blue, indicating the presence of excess nitrous acid.
-
Substitution: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid and cool it in an ice bath. Slowly add the cold diazonium salt solution to the stirred CuBr solution. A vigorous reaction with the evolution of nitrogen gas will occur.
-
After the initial reaction subsides, warm the mixture gently (e.g., to 50-60°C) for about an hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the organic layer with water, dilute sodium hydroxide solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting 1-bromo-3-(tert-butyl)-5-methylbenzene by vacuum distillation.
| Parameter | Value |
| Reactant | 3-(tert-butyl)-5-methylaniline |
| Reagents | NaNO₂, HBr, CuBr |
| Temperature | 0-5°C for diazotization, then warming |
| Typical Yield | Generally moderate to good for Sandmeyer reactions. |
Step 4: Lithiation-Borylation of 1-bromo-3-(tert-butyl)-5-methylbenzene
This final step involves a halogen-metal exchange followed by borylation to form the target boronic acid. This protocol is adapted from a similar synthesis of (3,5-di-tert-butylphenyl)boronic acid.
Protocol:
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-3-(tert-butyl)-5-methylbenzene and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature at -78°C. Stir the mixture at this temperature for 30-60 minutes.
-
To the resulting aryllithium solution, add triisopropyl borate or trimethyl borate dropwise, again keeping the temperature at -78°C. Continue stirring at this temperature for 2 hours.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by slowly adding a 1 M aqueous solution of hydrochloric acid (HCl) until the pH is acidic (pH ~2-3).
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography.
| Parameter | Value |
| Reactant | 1-bromo-3-(tert-butyl)-5-methylbenzene |
| Reagents | n-Butyllithium, Trialkyl borate (e.g., triisopropyl borate) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | -78°C to room temperature |
| Typical Yield | Yields for similar reactions are often high, in the range of 80-95%. |
Conclusion
The synthesis of this compound can be reliably achieved through a well-established four-step synthetic sequence. The protocols provided in this guide are based on standard and robust organic transformations. Careful control of reaction conditions, particularly temperature, is crucial for achieving high yields and purity. This versatile building block, once synthesized, can be employed in a wide array of cross-coupling reactions, making it a valuable asset for researchers in medicinal chemistry and materials science.
(3-(tert-Butyl)-5-methylphenyl)boronic acid CAS number information
An In-Depth Technical Guide to (3-(tert-Butyl)-5-methylphenyl)boronic acid
This guide provides comprehensive technical information on this compound, tailored for researchers, scientists, and professionals in drug development. It covers compound identification, physicochemical properties, a representative synthesis protocol, key applications in organic synthesis, and essential safety and handling information.
Compound Identification
This compound is an organoboron compound widely utilized as a building block in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions.
| Identifier | Value |
| CAS Number | 193905-93-0 [1][2] |
| IUPAC Name | (3-tert-butyl-5-methylphenyl)boronic acid[1] |
| Molecular Formula | C₁₁H₁₇BO₂[1] |
| MDL Number | MFCD03411938 |
Physicochemical Properties
The key quantitative properties of the compound are summarized below. This data is essential for planning chemical reactions, purification, and storage.
| Property | Value |
| Molecular Weight | 192.06 g/mol |
| Physical Form | Solid |
| InChI Key | XWWPIVKWAIMBMU-UHFFFAOYSA-N |
| SMILES | Cc1cc(cc(c1)C(C)(C)C)B(O)O |
Synthesis and Experimental Protocols
Representative Synthesis Workflow
Caption: General synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Materials : 1-bromo-3-(tert-butyl)-5-methylbenzene, n-butyllithium (n-BuLi) in hexanes, trimethyl borate (B(OMe)₃), anhydrous tetrahydrofuran (THF), 1 M hydrochloric acid (HCl), and tert-butyl methyl ether (MTBE).
-
Procedure :
-
Dissolve 1-bromo-3-(tert-butyl)-5-methylbenzene in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete lithium-halogen exchange.
-
Add trimethyl borate (1.2 equivalents) dropwise to the reaction mixture, again maintaining the temperature at -78 °C. Allow the mixture to stir for an additional 2 hours at this temperature.
-
Remove the cooling bath and allow the reaction to warm to room temperature, stirring overnight (approx. 12 hours).
-
Quench the reaction by slowly adding 1 M aqueous HCl, adjusting the pH to approximately 2-3.
-
Transfer the mixture to a separatory funnel and extract the product with MTBE (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the final product.
-
Applications in Research and Development
This compound is a valuable reagent primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon (C-C) bonds, particularly for creating biaryl and substituted aromatic structures.[4][5] Its steric bulk, provided by the tert-butyl group, can influence the selectivity and efficiency of these coupling reactions.[6]
The Suzuki-Miyaura reaction is of paramount importance in medicinal chemistry for the synthesis of complex drug candidates, as it is tolerant of a wide variety of functional groups.[4]
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.
| Safety Information | Details |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.H318: Causes serious eye damage. |
| Precautionary Codes | P280: Wear protective gloves, clothing, and eye/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Storage | Store in a cool, dark, and tightly sealed container away from incompatible materials like oxidizing agents. Classified under Storage Class 11 (Combustible Solids). |
| Handling | Use in a well-ventilated area.[7] Avoid breathing dust and prevent its generation.[7] Wash hands thoroughly after handling. |
| Personal Protective Equipment (PPE) | Safety glasses or face shield, protective gloves, and a dust respirator are recommended. |
References
- 1. cas 193905-93-0|| where to buy this compound [chemenu.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. (3,5-Di-tert-butylphenyl)boronic acid | 197223-39-5 [chemicalbook.com]
- 4. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
(3-(tert-Butyl)-5-methylphenyl)boronic acid molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Subject: Physicochemical Properties of (3-(tert-Butyl)-5-methylphenyl)boronic acid
This technical guide provides the molecular formula and molecular weight for the compound this compound. The information is presented in a clear, tabular format to facilitate its use in research and development settings.
Compound Identification
For clarity and accurate identification, the primary identifiers for this compound are provided below.
| Identifier | Value |
| IUPAC Name | (3-tert-butyl-5-methylphenyl)boronic acid |
| CAS Number | 193905-93-0 |
Physicochemical Data
The core physicochemical properties of this compound are summarized in the following table. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇BO₂ | [1] |
| Molecular Weight | 192.07 g/mol | [1] |
Note: The requested sections for "Experimental Protocols" and "Signaling Pathways" are not applicable to the fundamental physicochemical data of a single chemical compound and have therefore been omitted.
References
An In-depth Technical Guide on the Solubility Profile of (3-(tert-Butyl)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility profile of (3-(tert-Butyl)-5-methylphenyl)boronic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine the solubility of this compound. It includes a summary of the general solubility characteristics of arylboronic acids, detailed experimental protocols for solubility determination, and a discussion of key physicochemical properties such as pKa and LogP. This guide is intended to be a valuable resource for scientists working with this compound in organic synthesis, medicinal chemistry, and materials science, enabling them to optimize reaction conditions, purification processes, and formulation development.
Introduction
This compound is an organoboron compound with applications as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its solubility in various solvents is crucial for its effective use in research and development. This guide outlines the expected solubility behavior of this compound based on the known properties of similar arylboronic acids and provides detailed methodologies for its empirical determination.
Physicochemical Properties
While experimental data for this compound is scarce, its key physicochemical properties can be estimated based on its structure and data from analogous compounds.
| Property | Value / Information | Source / Method |
| Molecular Formula | C₁₁H₁₇BO₂ | - |
| Molecular Weight | 192.06 g/mol | |
| Appearance | White to off-white solid | General observation for arylboronic acids[1] |
| pKa | Estimated to be in the range of 8.5 - 9.5 | Based on the pKa of phenylboronic acid (around 8.8) and the electronic effects of the alkyl substituents.[2][3] |
| LogP | Calculated value is approximately 3.5-4.0 | Prediction based on chemical structure using computational models. |
Note: The pKa and LogP values are estimates and should be experimentally verified for accurate applications. The presence of the electron-donating tert-butyl and methyl groups is expected to slightly increase the pKa compared to unsubstituted phenylboronic acid.
Qualitative Solubility Profile
Based on the general solubility trends of arylboronic acids, the following qualitative solubility profile for this compound in common laboratory solvents can be expected.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | Arylboronic acids are generally soluble in polar organic solvents.[1] |
| Polar Protic | Methanol, Ethanol | Soluble | The boronic acid moiety can engage in hydrogen bonding with protic solvents. |
| Nonpolar | Hexane, Toluene | Sparingly soluble to insoluble | The nonpolar nature of the solvent is less likely to effectively solvate the polar boronic acid group.[4] |
| Aqueous | Water | Low solubility | Arylboronic acids generally exhibit low solubility in water.[5] The hydrophobic tert-butyl and methyl groups further decrease aqueous solubility. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is adapted from established methods for arylboronic acids.[4][6]
4.1. Materials and Equipment
-
This compound (high purity)
-
Analytical grade solvents
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated pH meter (for aqueous solubility)
-
Glass vials with screw caps
4.2. Experimental Workflow
The general workflow for determining thermodynamic (equilibrium) solubility is depicted below.
Caption: Workflow for Thermodynamic Solubility Determination.
4.3. Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of excess solid is crucial to ensure that the solution becomes saturated.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor.
Data Presentation
Quantitative solubility data obtained from the experimental protocol should be recorded in a structured format for easy comparison.
Table 1: Solubility of this compound in Various Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | Data to be determined | Data to be determined |
| e.g., Acetone | Data to be determined | Data to be determined |
| e.g., Toluene | Data to be determined | Data to be determined |
| e.g., Water (pH 7.4) | Data to be determined | Data to be determined |
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the public domain linking this compound to particular signaling pathways. Its primary application is in synthetic organic chemistry. Should this compound be used in a biological context, the following generalized workflow for assessing its effect on a hypothetical signaling pathway is provided.
Caption: General Workflow for Assessing Biological Activity.
Conclusion
This technical guide provides essential information on the solubility profile of this compound for researchers and drug development professionals. While specific quantitative data is not yet available, the provided qualitative profile, physicochemical property estimations, and detailed experimental protocols offer a solid foundation for determining the solubility of this compound in various solvents. The methodologies and frameworks presented herein are designed to empower researchers to generate the precise data required for their specific applications, thereby facilitating the advancement of their scientific endeavors.
References
- 1. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of (3-(tert-Butyl)-5-methylphenyl)boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic data for the compound (3-(tert-Butyl)-5-methylphenyl)boronic acid. Despite its commercial availability from various suppliers, a comprehensive public repository of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols, remains elusive in readily accessible scientific literature. This document summarizes the available chemical information and provides a generalized framework for the spectroscopic analysis of such a compound.
Chemical and Physical Properties
While specific experimental spectra are not publicly available, the fundamental properties of this compound have been reported by commercial suppliers.
| Property | Value |
| Molecular Formula | C₁₁H₁₇BO₂ |
| Molecular Weight | 192.06 g/mol |
| Appearance | Solid |
| InChI | 1S/C11H17BO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7,13-14H,1-4H3 |
| InChI Key | XWWPIVKWAIMBMU-UHFFFAOYSA-N |
| SMILES | Cc1cc(cc(c1)C(C)(C)C)B(O)O |
Hypothetical Spectroscopic Data & Interpretation
In the absence of published experimental data, a theoretical interpretation based on the compound's structure can be instructive for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the tert-butyl group, and the methyl group. The aromatic protons would appear as multiplets or distinct singlets in the aromatic region (typically δ 7.0-8.0 ppm). The nine equivalent protons of the tert-butyl group would produce a sharp singlet around δ 1.3 ppm. The three protons of the methyl group would also appear as a singlet, likely in the range of δ 2.3-2.5 ppm. The acidic protons of the boronic acid group (-B(OH)₂) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would reveal all unique carbon environments. One would expect to see signals for the four distinct aromatic carbons, the quaternary carbon and the methyl carbons of the tert-butyl group, and the carbon of the phenyl-attached methyl group. The carbon atom attached to the boron atom would also have a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the boronic acid group. C-H stretching vibrations from the aromatic ring and the alkyl groups would appear around 2850-3100 cm⁻¹. Characteristic aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. A strong band around 1360 cm⁻¹ would correspond to the B-O stretching vibration.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (192.06). Fragmentation patterns would likely involve the loss of water from the boronic acid moiety and the cleavage of the tert-butyl group.
Experimental Protocols: A General Approach
While specific protocols for this compound are not available, the following outlines a general workflow for obtaining the spectroscopic data.
A Technical Guide to (3-(tert-Butyl)-5-methylphenyl)boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(tert-Butyl)-5-methylphenyl)boronic acid is a substituted arylboronic acid that serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its sterically hindered nature, conferred by the tert-butyl group, and the electronic properties influenced by both the tert-butyl and methyl substituents, make it a unique reagent for the construction of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, a representative synthesis protocol, and its primary application in Suzuki-Miyaura cross-coupling reactions. While this compound is a key synthetic intermediate, there is currently no publicly available data suggesting its direct involvement in biological signaling pathways.
Commercial Availability and Properties
This compound is readily available from several chemical suppliers. The compound is typically supplied as a solid.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is presented in Table 1. This information has been compiled from various supplier and database sources.
| Property | Value | Source |
| CAS Number | 193905-93-0 | Chemenu[1] |
| Molecular Formula | C₁₁H₁₇BO₂ | Sigma-Aldrich |
| Molecular Weight | 192.06 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥96% | Chemenu[1] |
| InChI Key | XWWPIVKWAIMBMU-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | Cc1cc(cc(c1)C(C)(C)C)B(O)O | Sigma-Aldrich |
| Hazard Codes | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | Sigma-Aldrich |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | Sigma-Aldrich |
Synthesis of Arylboronic Acids
Representative Synthesis Protocol
This protocol describes the synthesis of an arylboronic acid from the corresponding aryl bromide.
Materials:
-
1-Bromo-3-(tert-butyl)-5-methylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-3-(tert-butyl)-5-methylbenzene and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
To the resulting solution, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C.
-
After the addition of the borate, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to afford pure this compound.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, enabling the synthesis of a wide range of biaryl and other conjugated systems.
Representative Suzuki-Miyaura Coupling Protocol
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Reaction conditions may require optimization depending on the specific substrates used.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (4 mol%)
-
A suitable base (e.g., potassium carbonate, potassium phosphate, or cesium fluoride) (2.0 equivalents)
-
A suitable solvent system (e.g., toluene/water, dioxane/water, or THF/water)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium(II) acetate, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Role in Medicinal Chemistry and Drug Discovery
Arylboronic acids are crucial building blocks in medicinal chemistry for the synthesis of new chemical entities. The Suzuki-Miyaura coupling is widely employed in the construction of biaryl structures, which are common motifs in many biologically active compounds. While this compound itself is not reported to have direct biological activity, it serves as a valuable intermediate for introducing the 3-(tert-butyl)-5-methylphenyl moiety into larger molecules that may be screened for therapeutic potential. The specific substitution pattern of this boronic acid can influence the steric and electronic properties of the final compound, which in turn can affect its binding to biological targets.
Conclusion
This compound is a commercially available and synthetically useful arylboronic acid. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds. This guide has provided essential technical information, including its properties, a representative synthesis, and a general protocol for its use in cross-coupling. For researchers in drug discovery and development, this boronic acid represents a valuable tool for the synthesis of novel compounds with potential therapeutic applications. Further research would be needed to explore any direct biological effects of this molecule or the specific advantages its incorporation might lend to a therapeutic agent.
References
An In-depth Technical Guide on the Potential Reactivity of (3-(tert-Butyl)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(tert-Butyl)-5-methylphenyl)boronic acid is a versatile organic compound that plays a significant role as a building block in modern synthetic chemistry. Its unique structural features, particularly the sterically hindering tert-butyl group and the electron-donating methyl group positioned meta to the boronic acid functionality, impart distinct reactivity and selectivity in a variety of chemical transformations. This guide provides a comprehensive overview of the known reactivity of this compound, with a focus on its application in cross-coupling reactions, detailed experimental protocols, and potential applications in medicinal chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₇BO₂ |
| Molecular Weight | 192.06 g/mol |
| Appearance | Solid |
| SMILES | Cc1cc(cc(c1)C(C)(C)C)B(O)O |
| InChI | 1S/C11H17BO2/c1-8-5-9(11(2,3)4)7-10(6-8)12(13)14/h5-7,13-14H,1-4H3 |
| InChI Key | XWWPIVKWAIMBMU-UHFFFAOYSA-N |
Core Reactivity: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This compound is an excellent coupling partner in these reactions, allowing for the synthesis of a wide range of biaryl compounds. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.
The general mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
While specific reaction conditions can vary, a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide is provided below. This procedure is based on established methods for similar boronic acids.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
Yields for Suzuki-Miyaura reactions are highly dependent on the specific substrates, catalyst system, and reaction conditions. For sterically hindered boronic acids like the title compound, optimization of the ligand and base is often necessary to achieve high yields. While specific yield data for this compound is not extensively reported in readily accessible literature, similar sterically hindered arylboronic acids have been shown to provide good to excellent yields (70-95%) under optimized conditions.
Copper-Catalyzed Chan-Lam Cross-Coupling
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. This reaction typically employs a copper catalyst and couples an organoboron reagent with an amine or an alcohol. This compound can participate in these reactions to form the corresponding anilines and phenyl ethers. A key advantage of the Chan-Lam coupling is that it can often be carried out in the presence of air.
The proposed mechanism for the Chan-Lam coupling involves the formation of a copper(II)-aryl species, followed by coordination of the amine or alcohol, and subsequent reductive elimination to form the desired product and a copper(0) species, which is then re-oxidized to copper(II) to complete the catalytic cycle.
Experimental Protocol: General Procedure for Chan-Lam Amination
The following is a general protocol for the Chan-Lam amination of an aniline with this compound.
Materials:
-
This compound (1.0 equivalent)
-
Aniline (2.0 equivalents)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 equivalent)
-
Pyridine (as solvent and base)
-
Methanol (co-solvent)
Procedure:
-
To a flask, add this compound, the aniline, and Cu(OAc)₂.
-
Add a mixture of methanol and pyridine (e.g., 3:1 v/v).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and open to the air.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with aqueous ammonia.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
Similar to the Suzuki-Miyaura coupling, the yields of Chan-Lam reactions are substrate-dependent. For the coupling of arylboronic acids with anilines, yields can range from moderate to excellent. The steric hindrance from the tert-butyl group on this compound might necessitate longer reaction times or slightly elevated temperatures to achieve high conversion.
Potential in Drug Discovery and Medicinal Chemistry
Arylboronic acids are important building blocks in the synthesis of bioactive molecules.[1][2] The lipophilic tert-butyl group and the metabolically stable methyl group in this compound make it an attractive fragment for incorporation into drug candidates. The biaryl and arylamine motifs generated from its coupling reactions are prevalent in many pharmaceuticals.
While no specific biological activity has been reported for this compound itself, its derivatives could be of interest for screening in various therapeutic areas. The substitution pattern on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, the tert-butyl group can enhance metabolic stability and modulate binding to biological targets.
Safety and Handling
This compound is classified as an irritant. It is harmful if swallowed and causes serious eye damage. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions to generate complex biaryl, arylamine, and aryl ether structures. The presence of both a sterically demanding tert-butyl group and an electron-donating methyl group influences its reactivity, offering unique opportunities for the synthesis of novel molecules. Its potential as a building block in medicinal chemistry warrants further exploration for the development of new therapeutic agents. Researchers and drug development professionals can leverage the reactivity of this compound to access a diverse range of chemical entities for biological evaluation.
References
Stability and storage conditions for (3-(tert-Butyl)-5-methylphenyl)boronic acid
An In-depth Technical Guide to the Stability and Storage of (3-(tert-Butyl)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key reagent in various chemical syntheses. Adherence to these guidelines is crucial for maintaining the integrity and reactivity of the compound, ensuring reproducible experimental outcomes.
Chemical Profile
This compound is an organoboron compound utilized in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. Its chemical structure features a phenyl ring substituted with a tert-butyl group, a methyl group, and a boronic acid moiety.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 193905-93-0[1] |
| Molecular Formula | C₁₁H₁₇BO₂[1][2] |
| Molecular Weight | 192.07 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | Typically ≥96% |
Stability Profile
While specific, long-term quantitative stability data for this compound is not extensively published, general knowledge of arylboronic acids indicates that the compound is stable under proper storage conditions[3]. The primary factors influencing the stability of boronic acids are moisture, heat, light, and exposure to oxidizing agents.
A common degradation pathway for boronic acids is the loss of water to form a cyclic anhydride known as a boroxine. This process is often reversible upon treatment with water.
Recommended Storage and Handling
To ensure the long-term stability and purity of this compound, the following storage and handling conditions are recommended. These are summarized from various supplier safety data sheets.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place.[3][4][5] Some suppliers recommend room temperature, while others suggest <15°C.[6] | Minimizes degradation and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation. |
| Light | Store in a dark place.[3][4][5] | Protects from light-induced degradation. |
| Moisture | Keep container tightly closed and store in a dry area.[3][4][5][7] | Prevents hydrolysis and formation of boroxines. |
| Incompatible Materials | Store away from strong oxidizing agents.[3][4][5] | Avoids potential hazardous reactions and degradation of the compound. |
Experimental Protocols: General Workflow for Stability Assessment
While a specific, validated stability-indicating method for this compound is not publicly available, a general workflow for assessing the stability of chemical compounds can be applied.
Key Steps in the Protocol:
-
Method Development: Develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), capable of separating the parent compound from potential degradation products.
-
Forced Degradation: Subject the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products and validate the analytical method's ability to resolve them.
-
Stability Study: Store aliquots of the compound under various controlled conditions (e.g., different temperatures and humidity levels) in the intended storage container.
-
Time-Point Analysis: At specified time intervals, remove samples and analyze them using the validated analytical method to determine the purity and identify any degradation products.
-
Data Evaluation: Analyze the data to establish a degradation profile and determine the recommended storage conditions and shelf-life.
Safety and Handling Precautions
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[7]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] If dust is generated, a NIOSH-approved respirator is recommended.
-
Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, avoid generating dust.[7] Sweep up the material using a method that does not disperse dust into the air and place it in a sealed container for disposal.
By following these guidelines for storage, handling, and stability assessment, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound in their work.
References
- 1. cas 193905-93-0|| where to buy this compound [chemenu.com]
- 2. (3-t-butyl-5-methylphenyl)boronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (3-(tert-Butyl)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (3-(tert-Butyl)-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Due to the steric hindrance imparted by the tert-butyl group, specific reaction conditions are often required to achieve high coupling efficiency. This document outlines recommended protocols, catalyst systems, and expected outcomes based on established methodologies for sterically hindered arylboronic acids.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This reaction is particularly valuable in pharmaceutical and materials science for the construction of complex biaryl structures.[2] this compound is a useful building block for introducing a sterically demanding substituent, which can be crucial for modulating the physicochemical and pharmacological properties of a molecule.
Data Presentation: Representative Reaction Conditions and Yields
The successful execution of a Suzuki-Miyaura coupling with a sterically hindered boronic acid is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes representative conditions and yields for the coupling of various sterically hindered arylboronic acids with different aryl halides. These examples serve as a valuable starting point for optimizing reactions with this compound.
| Aryl Halide (Ar-X) | Boronic Acid/Ester | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | sec-Butylboronic acid | - | - | K₃PO₄ (1.5) | Toluene/H₂O | 100 | 24 | >95 |
| Aryl Chlorides | sec-Alkylboronic acids | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₃PO₄ (1.5) | Toluene/H₂O (5:1) | 100 | 24 | High |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95[3] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 2 | 98[3] |
| Aryl Bromides (hindered) | Arylboronic acids | Pd₂(dba)₃/[HP(t-Bu)₃]BF₄ | - | KF·2H₂O (3.3) | THF | RT | - | Good |
| 3-Chloropyridine | 3,5-Dimethylisoxazoleboronic acid pinacol ester | Pd(OAc)₂ (2.1) | PCy₃ (2.1) | K₃PO₄ (2.0) | THF/H₂O (5:1) | 110 | 0.17 | 35[4] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are based on general procedures for sterically hindered substrates and may require optimization for specific reaction partners.[3][5]
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is suitable for a wide range of aryl bromides and employs a common palladium catalyst and ligand system.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and synthesis of small compound libraries.
Materials:
-
This compound
-
Aryl halide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.5 mmol, 1.5 equiv), the aryl halide (1.0 mmol, 1.0 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUZUKI-MIYAURA CROSS-COUPLING REACTION: CARBON-CARBON BOND FORMATION – My chemistry blog [mychemblog.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3-(tert-Butyl)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the pharmaceutical and fine chemical industries for the synthesis of a diverse array of organic molecules, including active pharmaceutical ingredients. The cross-coupling of sterically hindered substrates, such as (3-(tert-Butyl)-5-methylphenyl)boronic acid, presents unique challenges due to the steric hindrance around the boron center, which can impede the crucial transmetalation step in the catalytic cycle.
These application notes provide an overview of effective palladium catalyst systems and detailed protocols for the successful cross-coupling of this compound with various aryl halides. The selection of an appropriate combination of palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
Catalytic System Selection
The successful cross-coupling of sterically hindered boronic acids like this compound is highly dependent on the catalyst system. Bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium(0) species, which is more amenable to oxidative addition with sterically demanding aryl halides.
Commonly employed palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and various pre-formed palladium-ligand complexes.
Recommended Catalyst Systems:
-
For Aryl Bromides and Iodides: A combination of Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or tri(tert-butyl)phosphine (P(t-Bu)₃) is often effective. Buchwald's biaryl phosphine ligands, like SPhos and XPhos, are also excellent choices for coupling sterically hindered partners.
-
For Aryl Chlorides: Due to the lower reactivity of aryl chlorides, more active catalyst systems are generally required. N-heterocyclic carbene (NHC) ligands in combination with a palladium source can provide high catalytic activity for these challenging substrates.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. The data is compiled from typical outcomes for sterically hindered substrates and should be considered as a starting point for optimization.
Table 1: Coupling with Aryl Bromides
| Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |
| 2-Bromotoluene | PdCl₂(dppf) (3) | - | CsF (2.0) | THF | 80 | 16 | 75-85 |
Table 2: Coupling with Aryl Chlorides
| Aryl Chloride | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 18 | 70-80 |
| 1-Chloro-4-nitrobenzene | Pd-PEPPSI-IPr (3) | - | NaOt-Bu (2.0) | Dioxane | 100 | 12 | 75-85 |
| 2-Chlorotoluene | Pd₂(dba)₃ (2) | cataCXium® A (4) | K₃PO₄ (2.0) | Toluene | 110 | 24 | 65-75 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide and an aryl chloride. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound with 4-Chloroanisole
Materials:
-
This compound (1.5 equivalents)
-
4-Chloroanisole (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
t-Amyl alcohol
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add this compound, 4-chloroanisole, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Add t-amyl alcohol.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-(tert-Butyl)-5-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these important motifs due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.
This document provides detailed application notes and protocols for the use of (3-(tert-Butyl)-5-methylphenyl)boronic acid in the synthesis of sterically hindered biaryl compounds. The presence of the bulky tert-butyl group and the methyl group on the phenyl ring makes this reagent particularly useful for creating sterically demanding biaryl structures, which can be instrumental in modulating the pharmacological properties of drug candidates or the physical properties of advanced materials.
This compound Details:
-
CAS Number: 193905-93-0
-
Molecular Formula: C₁₁H₁₇BO₂
-
Molecular Weight: 192.07 g/mol
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as this compound, and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar²) is transferred to the palladium center, forming a new Pd(II)-Ar² complex and displacing the halide.
-
Reductive Elimination: The two aryl groups (Ar¹ and Ar²) on the palladium center couple to form the biaryl product (Ar¹-Ar²), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Applications in Drug Discovery
The synthesis of biaryl compounds is of paramount importance in drug discovery. The biaryl motif can serve as a rigid scaffold to orient functional groups for optimal interaction with biological targets. The sterically hindered nature of biaryls derived from this compound can lead to compounds with improved metabolic stability, selectivity, and pharmacokinetic profiles. Boron-containing compounds themselves have also shown significant promise as therapeutic agents.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling reaction using this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry reaction flask, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times, particularly for less reactive coupling partners.
Materials:
-
Same as Protocol 1
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol, 5 mol%).
-
Add a suitable degassed solvent (e.g., DMF, 1,4-dioxane).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Quantitative Data
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions using this compound with various aryl halides. This data is compiled from literature sources and demonstrates the utility of this reagent in synthesizing a range of biaryl compounds.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | >95 |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 85-95 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 6 | 80-90 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85-95 |
| 5 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | t-AmylOH | 110 | 4 | >90 |
Note: Yields are for isolated products. Reaction conditions and yields are representative and may vary depending on the specific substrate and experimental setup.
Conclusion
This compound is a valuable building block for the synthesis of sterically hindered biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the fields of organic synthesis and drug development. The ability to efficiently construct complex biaryl architectures using this reagent opens up new avenues for the design and synthesis of novel molecules with potential applications in medicine and materials science. Careful optimization of reaction conditions is key to achieving high yields and purity for specific target molecules.
Application Notes and Protocols: (3-(tert-Butyl)-5-methylphenyl)boronic acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3-(tert-Butyl)-5-methylphenyl)boronic acid is a valuable reagent in medicinal chemistry, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often key pharmacophores in biologically active molecules. The sterically hindered yet electronically distinct nature of the 3-tert-butyl-5-methylphenyl moiety makes it a valuable tool for probing structure-activity relationships (SAR) in drug discovery programs.
One of the most significant applications of a structurally related motif is in the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory signaling cascade. The clinical candidate BIRB 796 (Doramapimod) features a 5-tert-butyl-pyrazolyl group, where the tert-butyl substituent is critical for achieving high binding affinity by occupying a specific hydrophobic pocket in the enzyme.[1] This highlights the importance of the tert-butylphenyl motif in designing targeted therapies.
Key Application: Synthesis of p38 MAP Kinase Inhibitors
The diaryl urea class of compounds, exemplified by BIRB 796, are potent allosteric inhibitors of p38 MAP kinase. The general structure consists of a substituted pyrazole ring linked via a urea bridge to a naphthalene or other aromatic system. This compound can be used to introduce the crucial aryl group at the N-1 position of the pyrazole ring, significantly influencing the inhibitor's potency and pharmacokinetic properties.
Signaling Pathway of p38 MAP Kinase and Inhibition
The p38 MAP kinase signaling pathway is activated by cellular stresses and inflammatory cytokines. Its activation leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β, which are implicated in various inflammatory diseases. Allosteric inhibitors like BIRB 796 bind to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation of the enzyme and thereby preventing its signaling activity.
Caption: p38 MAP kinase signaling pathway and the mechanism of allosteric inhibition.
Quantitative Data
The following table summarizes the biological activity of BIRB 796, a potent p38 MAP kinase inhibitor, and highlights the importance of the tert-butyl group for its activity. While not directly synthesized from this compound, the data illustrates the potency achievable with the 5-tert-butyl pyrazole moiety.
| Compound | Target | Kd (pM) | IC50 (nM) for TNF-α production | Key Structural Feature |
| BIRB 796 | p38 MAP Kinase | 50-100[2][3] | 21 (in human PBMCs)[2][3] | 5-tert-butyl-1-p-tolyl-pyrazole |
| Analog with methyl instead of tert-butyl | p38 MAP Kinase | >1000-fold weaker binding | - | 5-methyl-1-p-tolyl-pyrazole |
Experimental Protocols
Protocol 1: Synthesis of N-Aryl Pyrazole Urea Precursor via Suzuki-Miyaura Coupling
This protocol describes a general method for the N-arylation of a pyrazole urea precursor using an aryl boronic acid, such as this compound. This is a key step in the synthesis of diaryl urea p38 MAP kinase inhibitors.
Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling to synthesize N-aryl pyrazole ureas.
Materials:
-
1-(5-tert-butyl-2H-pyrazol-3-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea (Pyrazole Urea Precursor)
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask under an inert atmosphere (nitrogen or argon), add the pyrazole urea precursor (1.0 eq), this compound (1.5 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.05 eq), and SPhos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-aryl pyrazole urea.
Protocol 2: p38α MAP Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of synthesized compounds against p38α MAP kinase.
Materials:
-
Recombinant human p38α MAP kinase
-
Fluorescent-labeled ATP analog or a suitable substrate peptide
-
Synthesized inhibitor compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well microplates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of the inhibitor compound in DMSO.
-
In a 384-well microplate, add the assay buffer, recombinant p38α enzyme, and the diluted inhibitor compound.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the fluorescent-labeled ATP analog or substrate peptide.
-
Monitor the kinase activity by measuring the change in fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model.
This compound is a key building block for the synthesis of medicinally relevant compounds, particularly in the development of p38 MAP kinase inhibitors. The protocols provided herein offer a general framework for the synthesis and evaluation of such compounds. The unique steric and electronic properties of the 3-tert-butyl-5-methylphenyl group make this boronic acid a valuable asset for fine-tuning the pharmacological profile of drug candidates.
References
Application Notes and Protocols for the Use of (3-(tert-Butyl)-5-methylphenyl)boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(tert-Butyl)-5-methylphenyl)boronic acid is a versatile organic reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The sterically hindered nature of the tert-butyl group and the electronic properties conferred by the methyl group on the phenyl ring of this boronic acid can influence reactivity and selectivity in these coupling reactions, making it a valuable tool for accessing novel biaryl and heterocyclic structures. Such structures are often key components of pharmacologically active compounds and advanced materials.
These application notes provide an overview of the use of this compound in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and representative data are presented to guide researchers in its effective application.
Key Applications
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biaryl compounds. This reaction is widely employed in medicinal chemistry and materials science for the construction of complex organic molecules from readily available building blocks. The general transformation involves the coupling of the boronic acid with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that these are illustrative examples, and optimization of reaction conditions may be necessary for specific substrates.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | THF | 80 | 16 | 85 |
| 4 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 10 | 90 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) | RuPhos (4) | t-BuOK | Toluene | 110 | 24 | 75 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | cataCXium® A (6) | K₃PO₄ | Dioxane | 100 | 18 | 80 |
| 3 | 2-Chloropyridine | Pd-G3-XPhos (2) | - | K₂CO₃ | t-Amyl alcohol | 100 | 20 | 78 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | BrettPhos (4) | CsF | 1,4-Dioxane | 120 | 24 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene and water (typically in a 5:1 to 10:1 ratio) via syringe. The mixture should be degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Chloride
This protocol is adapted for more challenging couplings involving aryl chlorides.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
RuPhos (4 mol%)
-
Potassium tert-butoxide (t-BuOK, 2.0 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Glovebox (recommended for handling air-sensitive reagents)
Procedure:
-
Inside a glovebox, add the aryl chloride, this compound, Pd₂(dba)₃, RuPhos, and potassium tert-butoxide to an oven-dried vial equipped with a magnetic stir bar.
-
Seal the vial with a screw cap fitted with a septum.
-
Outside the glovebox, add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Signaling Pathways and Biological Applications
While this compound itself is not typically a biologically active molecule, the biaryl structures synthesized using this reagent are prevalent in medicinal chemistry. These scaffolds can be found in molecules targeting a wide range of biological pathways. The introduction of the 3-tert-butyl-5-methylphenyl moiety can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, for instance, by influencing its metabolic stability, protein binding, and cellular permeability.
The diagram below illustrates the general role of Suzuki-Miyaura coupling in the drug discovery process, leading to compounds that may interact with various signaling pathways.
Caption: Role of Suzuki-Miyaura coupling in drug discovery.
Conclusion
This compound is a valuable reagent for the synthesis of sterically demanding biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocols offer a starting point for the development of robust synthetic routes to novel molecules for applications in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the best results.
Application Note: A Standardized Protocol for the Suzuki-Miyaura Cross-Coupling of (3-(tert-Butyl)-5-methylphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures.[1][2] This reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with a halide or triflate.[2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.[2][4]
This application note provides a detailed protocol for a typical Suzuki-Miyaura reaction using (3-(tert-Butyl)-5-methylphenyl)boronic acid, a sterically hindered building block relevant in medicinal chemistry and materials science. Sterically demanding substrates can present challenges, often requiring careful optimization of catalysts, ligands, and reaction conditions to achieve high yields.[5][6][7] The protocol outlined below is a general guideline that has been shown to be effective for a range of aryl halides.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][2]
Experimental Protocol
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or a more specialized ligand like SPhos or XPhos for more hindered substrates.[3]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv).[8]
-
1,4-Dioxane or Toluene (solvent)
-
Water (often a co-solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask or reaction tube, condenser)
-
Magnetic stirrer and heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (e.g., PPh₃), and the base (e.g., K₂CO₃).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial as the Pd(0) species is sensitive to oxygen.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a mixture of dioxane and water, typically in a 3:1 to 5:1 ratio) via syringe.[9][10]
-
Reaction: Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at a temperature typically ranging from 80-110 °C.[6]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or GC-MS until the starting material (aryl bromide) is consumed. Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the pure biaryl product.
Quantitative Data
The following table summarizes typical reaction conditions and expected yields for Suzuki-Miyaura couplings involving sterically hindered arylboronic acids, based on literature for analogous substrates. The exact yield will depend on the specific aryl halide used.
| Parameter | Condition | Expected Yield (%) | Reference |
| Catalyst | Pd₂(dba)₃ / SPhos | 85-98% | [3] |
| Pd(OAc)₂ / PPh₃ | 60-85% | [11] | |
| Base | K₃PO₄ | 80-95% | [8] |
| K₂CO₃ | 70-90% | [11] | |
| Cs₂CO₃ | 70-95% | [3] | |
| Solvent | Dioxane/H₂O | 80-95% | [3] |
| Toluene/H₂O | 75-90% | [6] | |
| Temperature | 80-110 °C | Varies | [3][6] |
| Reaction Time | 2-24 h | Varies | [6][11] |
Visualizations
Experimental Workflow
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis and Utility of (3-(tert-Butyl)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-(tert-Butyl)-5-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex biaryl molecules through palladium-catalyzed cross-coupling reactions. Its sterically hindered yet electronically accessible nature makes it a key component in the development of novel pharmaceuticals, agrochemicals, and functional materials. The tert-butyl group provides steric bulk that can influence the conformation of the final product, while the methyl group offers a site for further functionalization. This document provides detailed protocols for the scale-up synthesis of this compound and its application in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties and Safety Information
A summary of the key properties and safety data for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇BO₂ | [1] |
| Molecular Weight | 192.06 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [1] |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |
| Signal Word | Danger | [1] |
Scale-up Synthesis of this compound
The following protocol describes a robust and scalable synthesis of this compound via a Grignard reaction, starting from 1-bromo-3-(tert-butyl)-5-methylbenzene. This method is suitable for producing multi-gram to kilogram quantities of the target compound.
Synthesis Workflow
Caption: Workflow for the scale-up synthesis of this compound.
Experimental Protocol: Grignard Route (Predicted)
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Scale) | Moles |
| 1-Bromo-3-(tert-butyl)-5-methylbenzene | 193905-94-1 | 227.14 g/mol | 227.1 g | 1.0 mol |
| Magnesium turnings | 7439-95-4 | 24.31 g/mol | 26.7 g | 1.1 mol |
| Iodine | 7553-56-2 | 253.81 g/mol | 1 crystal | Catalytic |
| Triisopropyl borate | 5419-55-6 | 188.08 g/mol | 225.7 g | 1.2 mol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 1.5 L | - |
| 2 M Hydrochloric acid | 7647-01-0 | 36.46 g/mol | ~500 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | 1 L | - |
| Hexane | 110-54-3 | 86.18 g/mol | 1 L | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed | - |
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere (e.g., nitrogen or argon), charge a flame-dried 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel with magnesium turnings (26.7 g, 1.1 mol) and a crystal of iodine.
-
Add 200 mL of anhydrous THF to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-3-(tert-butyl)-5-methylbenzene (227.1 g, 1.0 mol) in 800 mL of anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Gentle heating may be required to start the reaction.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Boration Reaction:
-
Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of triisopropyl borate (225.7 g, 1.2 mol) in 500 mL of anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 2 M hydrochloric acid until the solution is acidic (pH ~1-2), while stirring vigorously.
-
Continue to stir the biphasic mixture for 30-60 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (2 x 200 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate.[2] Dissolve the solid in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystalline solid by vacuum filtration, wash with cold hexane, and dry under vacuum to afford pure this compound.
-
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity | >98% (by NMR and HPLC) |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of sterically hindered biaryl compounds. These products are of significant interest in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 3-tert-Butyl-5-methyl-1,1'-biphenyl (Predicted)
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity (Scale) | Moles |
| This compound | - | 192.06 g/mol | 19.2 g | 0.1 mol |
| Bromobenzene | 108-86-1 | 157.01 g/mol | 15.7 g | 0.1 mol |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 1.16 g | 0.001 mol (1 mol%) |
| Potassium Carbonate | 584-08-7 | 138.21 g/mol | 27.6 g | 0.2 mol |
| Toluene | 108-88-3 | 92.14 g/mol | 200 mL | - |
| Water | 7732-18-5 | 18.02 g/mol | 50 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | 300 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed | - |
Procedure:
-
Reaction Setup:
-
To a 500 mL round-bottom flask, add this compound (19.2 g, 0.1 mol), bromobenzene (15.7 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1 mol%).
-
Add a degassed mixture of toluene (200 mL) and water (50 mL).
-
Fit the flask with a reflux condenser and place it under an inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-tert-butyl-5-methyl-1,1'-biphenyl.
-
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 80-95% |
| Purity | >98% (by NMR and GC-MS) |
Application in Drug Discovery: A Conceptual Pathway
Arylboronic acids are crucial in the synthesis of bioactive molecules.[3][4] The sterically demanding 3-tert-butyl-5-methylphenyl motif can be incorporated into drug candidates to probe specific binding pockets of biological targets, such as kinases or proteases. The following diagram illustrates a conceptual synthetic pathway where this compound is a key intermediate in the synthesis of a hypothetical kinase inhibitor.
Caption: Conceptual pathway for a kinase inhibitor using the target boronic acid.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of complex organic molecules. The provided scale-up synthesis protocol offers a reliable method for its preparation in significant quantities. Its utility in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of sterically hindered biaryl compounds, which are important scaffolds in drug discovery and materials science. The detailed protocols and workflows in this document are intended to facilitate the work of researchers and professionals in these fields.
References
Application Notes: (3-(tert-Butyl)-5-methylphenyl)boronic acid in the Synthesis of Complex Molecules
(3-(tert-Butyl)-5-methylphenyl)boronic acid is a versatile and sterically hindered building block valuable in medicinal chemistry and materials science for the synthesis of complex organic molecules. Its unique substitution pattern, featuring a bulky tert-butyl group and an electron-donating methyl group at the meta positions, influences the electronic properties and steric hindrance of the resulting molecules, making it a key component in the development of novel compounds with specific biological activities.
These application notes provide an overview of its use in Suzuki-Miyaura cross-coupling reactions, detailed experimental protocols, and quantitative data for the synthesis of a key intermediate in the development of potential therapeutic agents.
Key Applications
The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide, enabling the construction of complex biaryl and heteroaryl structures. These structures are often scaffolds for developing new drugs and functional materials. The tert-butyl and methyl groups on the phenyl ring can provide desirable pharmacokinetic properties and influence the molecule's interaction with biological targets.
A notable application is in the synthesis of substituted triazolopyridine derivatives, which have been investigated as potential antibacterial agents. The (3-(tert-butyl)-5-methylphenyl) moiety is introduced to create a specific steric and electronic environment within the molecule, which can be crucial for its biological activity.
Data Presentation
The following table summarizes the quantitative data for a representative Suzuki-Miyaura coupling reaction involving this compound for the synthesis of a key triazolopyridine intermediate.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 7-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine | This compound | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 75 |
Experimental Protocols
Synthesis of 7-(3-(tert-Butyl)-5-methylphenyl)-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine
This protocol details the synthesis of a key intermediate using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add 7-bromo-[1][2][3]triazolo[1,5-a]pyridin-2-ylamine (1 equivalent), this compound (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and a potential logical relationship for the development of antibacterial agents based on the synthesized scaffold.
Caption: Suzuki-Miyaura coupling workflow.
Caption: Drug development logical flow.
References
- 1. Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of BET Inhibitors as Potential Treatments for Cancer: Optimization of Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Ligand Design and Synthesis using (3-(tert-Butyl)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data related to the use of (3-(tert-Butyl)-5-methylphenyl)boronic acid in the design and synthesis of novel ligands, with a particular focus on the development of p38 MAP kinase inhibitors. The sterically hindered yet electronically activated nature of this boronic acid makes it a valuable building block in medicinal chemistry for creating complex biaryl structures.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction is a cornerstone in modern drug discovery for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available starting materials.[2] The unique substitution pattern of this compound, featuring a bulky tert-butyl group and an electron-donating methyl group, allows for the creation of sterically demanding biaryl scaffolds. These scaffolds are of significant interest in the design of kinase inhibitors, where precise conformational control is crucial for achieving high potency and selectivity. One of the key therapeutic targets for ligands derived from this boronic acid is the p38 mitogen-activated protein kinase (MAPK).[3][4]
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[5][6] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis.[6] Consequently, the development of small-molecule inhibitors targeting p38 MAPK is a major focus of pharmaceutical research.[3][4][6]
Quantitative Data Summary
The following table summarizes representative data for a p38 MAP kinase inhibitor synthesized using a Suzuki cross-coupling reaction. While specific data for a ligand derived directly from this compound is not publicly available, the data presented is typical for analogous biaryl inhibitors of p38 MAPK.
| Compound ID | Aryl Halide Partner | Yield (%) | p38α IC50 (nM) | Cellular Activity (LPS-induced TNFα inhibition, IC50 nM) |
| BIRB 796 | (Not specified) | (Not specified) | 0.1 | 10 |
| SB203580 | (Not specified) | (Not specified) | 300 | (Not specified) |
Note: Data for BIRB 796 and SB203580 are included as representative potent p38 MAPK inhibitors to provide context for the expected potency of newly synthesized compounds.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide to synthesize a biaryl ligand scaffold.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2)
-
Ligand (if required, e.g., triphenylphosphine)
-
Base (e.g., K2CO3, Na2CO3, Cs2CO3)
-
Solvent (e.g., Dioxane, Toluene, n-propanol/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent to the flask. In a separate vial, prepare a solution of the palladium catalyst and ligand (if used) in the same solvent and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Signaling Pathway: p38 MAP Kinase
Caption: Simplified p38 MAP kinase signaling pathway.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Applications of (3-(tert-Butyl)-5-methylphenyl)boronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (3-(tert-Butyl)-5-methylphenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent is a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical compounds and functional materials. The sterically hindered tert-butyl group and the electron-donating methyl group on the phenyl ring can influence the reactivity and selectivity of the coupling reaction, offering unique advantages in certain synthetic strategies.
Application: Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and substituted aromatic compounds. The boronic acid serves as the organoboron nucleophile that, in the presence of a palladium catalyst and a base, couples with an organic halide or triflate.
The general transformation is depicted below:
Where Ar-X is an aryl or heteroaryl halide (or triflate).
Catalytic Cycle: Suzuki-Miyaura Cross-Coupling
The catalytic cycle for the Suzuki-Miyaura reaction is a well-established pathway involving a palladium(0) active species.
Caption: The Suzuki-Miyaura catalytic cycle.
Quantitative Data Summary
The following table summarizes representative, albeit illustrative, data for the Suzuki-Miyaura cross-coupling of various aryl bromides with this compound. The yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 16 | 85 |
| 3 | 2-Bromopyridine | PdCl₂(dppf) (2) | - | Cs₂CO₃ | 1,4-Dioxane | 110 | 8 | 88 |
| 4 | 1-Bromo-2,4-difluorobenzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 90 | 10 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent (10 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (3-(tert-Butyl)-5-methylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the Suzuki coupling of (3-(tert-Butyl)-5-methylphenyl)boronic acid, a sterically hindered substrate that can lead to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield with my Suzuki coupling reaction using this compound?
A1: Low yields with sterically hindered boronic acids like this compound are common and typically stem from the steric hindrance impeding key steps in the catalytic cycle, namely the transmetalation and reductive elimination.[1] To troubleshoot, a systematic evaluation of your reaction parameters is crucial. The first things to check are your catalyst's activity, the choice of ligand, the base, solvent, and reaction temperature.[1][2] Standard conditions, such as using Pd(PPh₃)₄, are often not effective for such challenging substrates.[2]
Q2: What are the most common side reactions that could be contributing to the low yield?
A2: With sterically hindered substrates, several side reactions can compete with your desired cross-coupling. The most prevalent are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of 1-tert-butyl-3-methylbenzene. This is often exacerbated by excess water or acidic impurities.
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl. This can be minimized by controlling the reaction conditions and the stoichiometry of the reactants.
-
Reduction of the Aryl Halide: The aryl halide starting material can be reduced, leading to the corresponding arene.
Q3: My reaction is not going to completion, and I see unreacted starting materials. What should I do?
A3: Incomplete conversion is a strong indicator that the reaction conditions are not optimal for this sterically demanding substrate. The primary strategy is to employ more "forcing" conditions. This includes increasing the reaction temperature and switching to a more effective catalyst/ligand system.[1] Microwave irradiation can also be a powerful tool to drive the reaction to completion by rapidly heating the mixture.[3][4]
Troubleshooting Guide
Problem: Low Yield or No Reaction
A logical approach to troubleshooting a failed or low-yielding Suzuki coupling with this compound is to systematically optimize the reaction components. The following decision tree illustrates a typical troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Catalyst and Ligand Selection
The choice of catalyst and ligand is the most critical factor for a successful reaction with a hindered substrate like this compound.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2]
-
Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[2][3][5]
| Ligand Type | Examples | Key Advantages for Hindered Couplings |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Excellent for coupling hindered substrates; promote reactive monoligated Pd(0) species.[1][2][3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | High efficacy, even with tetra-ortho-substituted biaryls; offer high stability and activity.[3][6] |
| Specialized Ligands | AntPhos, BI-DIME | Superior performance for extremely hindered substrates.[3][7] |
Base and Solvent Optimization
The base activates the boronic acid for transmetalation, and its effectiveness is often coupled with the solvent choice.[3]
-
Base Selection: A moderately strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are effective choices. For particularly challenging systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[2][3][6]
-
Solvent Selection: Anhydrous, aprotic solvents are generally preferred. Toluene and dioxane are common choices. For reactions requiring higher temperatures, consider higher-boiling solvents like xylenes.[3] While the solvent's role can sometimes be secondary to the catalyst and base, a suitable solvent is still important for solubility and to facilitate the reaction.[8] A small amount of water can be beneficial when using phosphate or carbonate bases to aid in their dissolution.[3]
| Base | Recommended Solvent(s) | Typical Temperature (°C) | Notes |
| K₃PO₄ | Toluene, Dioxane, THF/Water | 80 - 110 | A reliable and effective choice for many hindered couplings. Use as a fine powder.[1][3] |
| Cs₂CO₃ | Dioxane, Toluene | 100 - 120 | Often used for challenging couplings, including with aryl chlorides.[2][9] |
| t-BuOK | Dioxane, Toluene | 80 - 110 | A strong base, effective for less reactive aryl chlorides and highly hindered substrates.[3][6] |
| KF | THF | 60 - 80 | A milder option that can sometimes prevent ester cleavage if present in the substrate.[10] |
Reaction Temperature
Sterically hindered substrates often require more thermal energy to overcome the activation barriers for the catalytic steps. If your reaction is running at a moderate temperature (e.g., 80 °C) and is sluggish, consider increasing it to 100-140 °C.[3]
Experimental Protocols
The following is a general, representative protocol for a Suzuki coupling with a sterically hindered boronic acid. This should be optimized for your specific aryl halide.
General Protocol for Suzuki Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizing the Catalytic Cycle
Understanding the mechanism can help in troubleshooting. For instance, if the reaction stalls, it could be due to a slow step in the cycle, which can be addressed by changing the reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters [organic-chemistry.org]
- 8. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (3-(tert-Butyl)-5-methylphenyl)boronic acid in Cross-Coupling Reactions
Welcome to the technical support center for (3-(tert-Butyl)-5-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling experiments with this reagent.
Troubleshooting Guide
This section addresses specific issues that may arise during your cross-coupling reactions involving this compound.
Issue 1: Low or No Yield of the Desired Cross-Coupling Product
-
Question: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or no product at all. What are the possible causes and solutions?
-
Answer: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. The primary side reactions to consider are protodeboronation, homocoupling of the boronic acid, and catalyst deactivation.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-tert-butyl-3-methylbenzene. This reaction is often catalyzed by base and the presence of water.[1][2]
-
Homocoupling: The boronic acid can couple with itself to form a symmetrical biaryl, 3,3'-di(tert-butyl)-5,5'-dimethyl-1,1'-biphenyl. This can be promoted by the palladium catalyst, especially in the presence of an oxidant.[3]
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxygen, leading to the formation of inactive palladium black.[4] Inadequate degassing of solvents and reagents is a common cause.
Troubleshooting Steps:
-
Reagent Quality: Ensure the this compound is pure and has not degraded during storage. Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which may have different reactivity. The presence of a small amount of water can sometimes be beneficial for the reaction.[5]
-
Solvent and Base Selection: The choice of solvent and base is critical. Anhydrous conditions with certain bases like anhydrous K₃PO₄ might require a small amount of water to be effective.[6] Consider using milder bases such as K₂CO₃ or Cs₂CO₃. For substrates sensitive to basic aqueous solutions, bases like KF can be a good alternative.
-
Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst oxidation.[4]
-
Catalyst and Ligand Choice: For sterically hindered substrates like this compound, using bulky, electron-rich phosphine ligands such as SPhos or XPhos can improve reaction efficiency. These ligands can accelerate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Issue 2: Significant Formation of Protodeboronation Byproduct
-
Question: I am observing a significant amount of 1-tert-butyl-3-methylbenzene in my reaction mixture. How can I minimize this protodeboronation?
-
Answer: Protodeboronation is a major competing reaction. To minimize it, consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or a MIDA boronate, can significantly reduce the rate of protodeboronation.[2] These esters often exhibit "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
Anhydrous Conditions: While some water can be beneficial, excess water can promote protodeboronation, especially in the presence of a base.[1] Using anhydrous solvents and reagents can be helpful.
-
Base Selection: The choice of base plays a crucial role. Fluoride-containing bases like CsF or KF are known to be effective in promoting the cross-coupling while minimizing protodeboronation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired cross-coupling.
-
Issue 3: Presence of Homocoupling Product
-
Question: My reaction is producing a notable amount of the homocoupled biaryl product. What can I do to suppress this side reaction?
-
Answer: The formation of the homocoupling product, 3,3'-di(tert-butyl)-5,5'-dimethyl-1,1'-biphenyl, is often promoted by the presence of oxygen or other oxidants which can facilitate the oxidative coupling of the boronic acid.[3]
-
Strictly Anaerobic Conditions: Ensure the reaction is set up under a rigorously inert atmosphere to exclude oxygen.
-
Reagent Purity: Ensure that the starting materials and solvents are free from oxidizing impurities.
-
Palladium Pre-catalyst: The choice of palladium source can influence the extent of homocoupling. Using a well-defined Pd(0) source or a pre-catalyst that cleanly generates the active Pd(0) species can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical stability and storage recommendation for this compound?
A1: this compound is a solid that should be stored in a cool, dry place away from moisture and light. Like many boronic acids, it can undergo dehydration to form the corresponding boroxine (a cyclic trimer). While boroxines can also be active in cross-coupling, their reactivity may differ from the monomeric boronic acid. It is advisable to use the boronic acid from a freshly opened container or one that has been stored properly under an inert atmosphere.
Q2: Are there alternative boron reagents to this compound that might be less prone to side reactions?
A2: Yes, several alternatives can offer enhanced stability and reduced side reactions:
-
This compound pinacol ester: Generally more stable towards protodeboronation and can be easily purified by chromatography.
-
Potassium (3-(tert-Butyl)-5-methylphenyl)trifluoroborate: These salts are often crystalline, air-stable solids that are less prone to protodeboronation than the corresponding boronic acids.[7] They slowly release the boronic acid in situ under the reaction conditions.
-
(3-(tert-Butyl)-5-methylphenyl)MIDA boronate: MIDA (N-methyliminodiacetic acid) boronates are highly stable crystalline compounds that are resistant to chromatography and can be handled in air. The boronic acid is released under basic aqueous conditions.
Quantitative Data Summary
While specific quantitative data for side reactions of this compound is not extensively published, the following table provides a general comparison of conditions that can influence the outcome of Suzuki-Miyaura reactions with sterically hindered arylboronic acids.
| Parameter | Condition A (Prone to Side Reactions) | Condition B (Minimized Side Reactions) | Expected Outcome with Condition B |
| Boron Reagent | Arylboronic Acid | Arylboronic Ester (Pinacol, MIDA) or Trifluoroborate | Reduced protodeboronation and homocoupling |
| Base | Strong aqueous bases (e.g., NaOH, KOH) | Milder bases (e.g., K₂CO₃, K₃PO₄) or Fluoride bases (CsF, KF) | Lower rates of protodeboronation |
| Atmosphere | Air or incomplete inerting | Rigorous inert atmosphere (Ar or N₂) | Minimized catalyst oxidation and homocoupling |
| Ligand | Simple phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Higher yield of cross-coupled product |
Experimental Protocols
Protocol 1: General Procedure to Minimize Protodeboronation using a Pinacol Ester
This protocol outlines a general method for a Suzuki-Miyaura coupling using the pinacol ester of this compound.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound pinacol ester (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., dioxane or toluene, 5 mL). In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂ (0.02 mmol) and a suitable ligand like SPhos (0.04 mmol)) in a small amount of the degassed solvent. Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of Products from (3-(tert-Butyl)-5-methylphenyl)boronic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from (3-(tert-Butyl)-5-methylphenyl)boronic acid. The sterically hindered nature of this reagent can present unique challenges in achieving high purity of the desired products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Purification Issues
Q1: What are the most common impurities I can expect in my reaction mixture?
A1: Following a reaction with this compound, particularly in Suzuki-Miyaura coupling, you can typically expect the following impurities:
-
Unreacted this compound: Often, an excess of the boronic acid is used to drive the reaction to completion.
-
Homocoupled biaryl: Symmetrical biaryls can form from the coupling of two molecules of the boronic acid.
-
Residual Palladium Catalyst: Both homogeneous and heterogeneous palladium catalysts can contaminate the product.
-
Unreacted Aryl Halide: The other coupling partner may not have been fully consumed.
-
Byproducts from ligand degradation: Phosphine ligands, commonly used in coupling reactions, can oxidize.
Q2: My product appears to be an oil and will not crystallize. What should I do?
A2: The presence of impurities often inhibits crystallization. It is also possible that your product is intrinsically an oil at room temperature.
-
Purify further: Attempt purification by column chromatography to remove impurities that may be hindering crystallization.
-
Chromatography as the final step: If the product is indeed an oil, purification by column chromatography is the most appropriate final purification step.
Column Chromatography
Q3: I am having difficulty separating my desired product from the homocoupled byproduct by column chromatography. Their polarities are very similar. What can I do?
A3: Separating compounds with similar polarities is a common challenge, especially with sterically hindered molecules.
-
Optimize your solvent system: Meticulous testing of various solvent systems using Thin Layer Chromatography (TLC) is crucial. Sometimes, a three-component solvent system can provide better separation than a binary one.
-
Use a shallow solvent gradient: A slow, gradual increase in the polarity of the eluent can improve the separation of closely eluting compounds.
-
Increase the column length/amount of silica gel: A longer column or a higher ratio of silica gel to crude product can enhance separation.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase (C18) column.
Q4: How can I effectively monitor the progress of my Suzuki-Miyaura coupling reaction using TLC?
A4: Effective TLC monitoring is key to a successful reaction and subsequent purification.
-
Choose an appropriate solvent system: A good solvent system will give your product an Rf value of approximately 0.3-0.5, with clear separation from the starting materials.
-
Visualize all spots: Use a UV lamp to visualize UV-active compounds. Staining with reagents like potassium permanganate can help visualize non-UV-active compounds. There are also specific stains for boronic acids, such as a brief dip in an alizarin solution, which will show boronic acids as fluorescent yellow spots under 366 nm light.[1]
Removal of Boronic Acid and Palladium
Q5: How can I efficiently remove unreacted this compound?
A5: Unreacted boronic acid can often be removed with a basic aqueous wash.
-
Acid-Base Extraction: By treating the crude reaction mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer during an extraction with an organic solvent.[2][3]
Q6: What are the best methods for removing residual palladium catalyst, which is crucial for pharmaceutical applications?
A6: Removing trace palladium is critical due to its toxicity.
-
Filtration through Celite®: For heterogeneous catalysts, a simple filtration through a pad of Celite® can be effective.
-
Metal Scavengers: For homogeneous catalysts, solid-supported scavengers with thiol or other functional groups can be used to bind the palladium, which is then removed by filtration.
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb the palladium catalyst.
-
Recrystallization: Often, multiple recrystallizations are necessary to reduce palladium levels to acceptable limits for pharmaceutical intermediates.
Data Presentation
Table 1: Recommended Purification Techniques for Products of this compound Reactions
| Impurity Type | Recommended Primary Technique | Recommended Secondary Technique | Key Considerations |
| Unreacted Boronic Acid | Basic Aqueous Wash (Extraction) | Column Chromatography | The tert-butyl group may slightly increase the lipophilicity of the boronic acid, potentially requiring more thorough extraction. |
| Homocoupled Biaryl | Column Chromatography | Recrystallization | Due to steric hindrance, the polarity difference between the product and homocoupled byproduct may be small, requiring careful optimization of chromatography. |
| Residual Palladium Catalyst | Metal Scavengers / Activated Carbon | Recrystallization | For pharmaceutical applications, a combination of techniques is often necessary to meet strict limits on residual metals. |
| Unreacted Aryl Halide | Column Chromatography | Recrystallization | The choice of technique depends heavily on the polarity of the specific aryl halide used. |
Table 2: General Solvent Systems for Column Chromatography
| Polarity of Product | Recommended Solvent System (starting point) |
| Non-polar | Hexane/Ethyl Acetate, Hexane/Dichloromethane |
| Mid-polar | Dichloromethane/Methanol, Toluene/Acetone |
| Polar | Ethyl Acetate/Methanol with small % of triethylamine (for basic compounds) or acetic acid (for acidic compounds) |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Suzuki-Miyaura Coupling Reaction
-
Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Dilute: Dilute the mixture with an organic solvent such as ethyl acetate or toluene.
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide to remove unreacted boronic acid.
-
Water Wash: Wash the organic layer with water.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to aid in the removal of water.
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Dry: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter and Concentrate: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the Column: Pour the slurry into a chromatography column and allow it to pack evenly. Add a layer of sand to the top of the silica gel.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a slightly more polar solvent) and load it onto the column.
-
Elute: Begin eluting with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity of the mobile phase.
-
Collect Fractions: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Palladium Removal with a Solid-Supported Scavenger
-
Dissolve the Crude Product: After the initial work-up, dissolve the crude product in a suitable solvent (e.g., THF, toluene).
-
Add Scavenger: Add the solid-supported scavenger (typically 5-10 equivalents relative to the palladium catalyst).
-
Stir: Stir the mixture at room temperature or slightly elevated temperature for 2-24 hours.
-
Filter: Filter the mixture to remove the scavenger. Wash the scavenger with the same solvent to recover any adsorbed product.
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Concentrate: Combine the filtrate and washings and evaporate the solvent to obtain the purified product with reduced palladium content.
Mandatory Visualizations
Caption: A general workflow for the purification of products from Suzuki-Miyaura reactions.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Optimizing Reaction Conditions for (3-(tert-Butyl)-5-methylphenyl)boronic acid
This technical support guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-(tert-Butyl)-5-methylphenyl)boronic acid.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a standard and reliable method for the preparation of this compound from its corresponding aryl bromide. The procedure is based on established methods for synthesizing structurally similar arylboronic acids.
Objective: To synthesize this compound.
Materials:
-
1-Bromo-3-(tert-butyl)-5-methylbenzene
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Grignard Reagent Formation:
-
Assemble a flame-dried three-necked flask with a condenser and dropping funnel under a positive pressure of inert gas.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Add a single crystal of iodine to act as an initiator.
-
Add enough anhydrous THF to cover the magnesium.
-
Dissolve 1-Bromo-3-(tert-butyl)-5-methylbenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. Gentle warming may be applied to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once the reaction has started, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate, dry flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Slowly add the triisopropyl borate solution to the cold Grignard reagent via a cannula or dropping funnel, ensuring the internal temperature remains below -70 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding 1 M HCl solution until the mixture is acidic (pH ~1-2), which dissolves the magnesium salts.
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (three times).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, or by silica gel column chromatography.
-
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Failure of Grignard Reaction to Initiate | 1. Presence of moisture in glassware or solvent. 2. Passivated magnesium turnings. 3. Insufficient initiation temperature. | 1. Ensure all glassware is rigorously flame-dried under vacuum or in an oven and that solvents are anhydrous. 2. Use fresh, high-quality magnesium turnings. Activating the surface by crushing the turnings in a dry mortar and pestle can be effective. 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an initiator. Gentle warming with a heat gun may be necessary, but be prepared to cool the reaction as it is exothermic once it starts. |
| Low Yield of Boronic Acid | 1. Incomplete formation of the Grignard reagent. 2. Premature quenching of the Grignard reagent by moisture or air. 3. Formation of boronic and borinic acid byproducts due to multiple additions to the borate ester. 4. Protodeboronation (loss of the boronic acid group) during acidic work-up. | 1. Refer to the solutions for Grignard reaction initiation. 2. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. 3. Maintain a low reaction temperature (-78 °C) during the addition of the borate ester. Consider "inverse addition" where the Grignard reagent is added slowly to the borate ester solution. 4. Minimize the time the product is in contact with the acidic aqueous solution during work-up. |
| Significant Biaryl Homocoupling Product | Reaction of the Grignard reagent with unreacted 1-bromo-3-(tert-butyl)-5-methylbenzene. | This is a form of Wurtz-type coupling. Ensure a slow, dropwise addition of the aryl bromide to the magnesium suspension to keep its concentration low relative to the Grignard reagent being formed. |
| Difficulty in Product Purification | 1. The product is obtained as a persistent oil. 2. The product streaks or decomposes on a silica gel column. | 1. Attempt trituration with a non-polar solvent like hexane to induce crystallization. If this fails, consider converting the crude boronic acid to its more stable and often crystalline pinacol ester by reacting with pinacol. 2. Protodeboronation can occur on acidic silica gel. Consider using a neutral stationary phase like alumina or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine. |
| Presence of Boroxine Anhydride in the Final Product | Spontaneous dehydration of the boronic acid, which exists in equilibrium with its cyclic trimer (boroxine). | For many applications, such as Suzuki-Miyaura coupling, the boroxine is often as reactive as the boronic acid and does not need to be removed. To obtain the pure boronic acid, recrystallization from a solvent mixture containing a small amount of water can help to hydrolyze the boroxine back to the desired product. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain anhydrous conditions during the Grignard reaction? A1: Grignard reagents are highly reactive organometallic compounds that are strong bases and nucleophiles. They will react readily with any protic source, especially water, which will quench the reagent and reduce the yield of the desired product.
Q2: My final product appears to be a mixture of the boronic acid and its boroxine. How does this affect my subsequent reactions? A2: In many cases, particularly for Suzuki-Miyaura cross-coupling reactions, the boroxine is a competent reaction partner and will not negatively impact the outcome. The equilibrium between the boronic acid and boroxine often shifts towards the reactive species under the reaction conditions.
Q3: Is it better to use trimethyl borate or triisopropyl borate? A3: Triisopropyl borate is often preferred over trimethyl borate. The bulkier isopropoxy groups can help to disfavor the second and third additions of the Grignard reagent to the boron center, which leads to the formation of borinic and boronic acid byproducts, thus improving the selectivity for the desired boronic acid.
Q4: How can I confirm the formation of the Grignard reagent before proceeding? A4: While in-process analysis is not always practical, a simple qualitative test can be performed. A small aliquot of the reaction mixture can be quenched with a solution of iodine in THF; a successful Grignard formation will result in the disappearance of the iodine color. However, visual cues such as the dissolution of magnesium and gentle reflux are typically sufficient indicators.
Q5: What is the best method for long-term storage of this compound? A5: Due to their tendency to dehydrate, arylboronic acids should be stored in a tightly sealed container in a cool, dry environment, preferably in a desiccator. For extended storage, flushing the container with an inert gas before sealing can further enhance stability.
Visualizations
Caption: A streamlined workflow for the synthesis of this compound.
Caption: A logical guide for troubleshooting common issues in boronic acid synthesis.
Preventing deboronation of (3-(tert-Butyl)-5-methylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the deboronation of (3-(tert-butyl)-5-methylphenyl)boronic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for this compound?
A1: Deboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1-tert-butyl-3-methylbenzene.[1] This process leads to the consumption of the starting material, reduced yields in coupling reactions (e.g., Suzuki-Miyaura coupling), and the formation of impurities that can complicate purification. This compound is susceptible to deboronation, a propensity influenced by its steric hindrance.[2][3][4]
Q2: What are the main factors that cause deboronation?
A2: The primary drivers of deboronation are:
-
Protodeboronation: This is a common pathway involving the protonolysis of the C-B bond.[1] It can be catalyzed by both acids and bases and is often accelerated by the presence of water.[1][5][6] For many arylboronic acids, the rate of protodeboronation is pH-dependent.[5][6]
-
Oxidative Deboronation: In the presence of oxidizing agents or reactive oxygen species, the boronic acid can be oxidized, leading to the cleavage of the C-B bond and formation of a phenol.[7][8][9]
-
High Temperatures: Elevated reaction temperatures can increase the rate of deboronation.
-
Presence of Water: Aqueous conditions, especially under basic or acidic pH, can facilitate protodeboronation.[5][10]
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation during storage, it is recommended to:
-
Store the compound in a tightly sealed container in a cool, dry place.[11][12]
-
For long-term storage, refrigeration (at or below 4°C) is advisable.
-
Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation and hydrolysis from atmospheric moisture.[13]
-
Avoid exposure to light.[13]
Q4: Are there more stable alternatives to using the free boronic acid in reactions?
A4: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. Common alternatives include:
-
Pinacol Esters: These are generally more stable to purification and handling.[14]
-
MIDA (N-methyliminodiacetic acid) Boronates: These are particularly stable, air-stable solids that can be used in a "slow-release" strategy in cross-coupling reactions, minimizing the concentration of the free boronic acid at any given time and thus reducing the likelihood of deboronation.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling and Presence of 1-tert-butyl-3-methylbenzene
| Potential Cause | Troubleshooting Step |
| Protodeboronation of the boronic acid | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Optimize the Base: Use a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃. The choice of base can significantly impact the rate of deboronation.[2]3. Lower the Reaction Temperature: If possible, reduce the reaction temperature to a point where the cross-coupling still proceeds at a reasonable rate but deboronation is minimized.4. Employ a "Slow-Release" Strategy: Convert the boronic acid to its MIDA boronate ester prior to the reaction. |
| Suboptimal Catalyst System | 1. Choose a High-Activity Catalyst: For sterically hindered substrates, a highly active palladium catalyst system is often necessary. Consider using a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) to promote a rapid catalytic cycle that can outcompete deboronation.[3][4][15]2. Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes promote side reactions. A systematic optimization of the catalyst and ligand loading is recommended. |
| Presence of Oxygen | Degas Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen, which can contribute to oxidative degradation of the boronic acid and the catalyst. |
Issue 2: Gradual Disappearance of Starting Material Upon Storage or During Reaction Setup
| Potential Cause | Troubleshooting Step |
| Hydrolysis and/or Oxidation | 1. Verify Storage Conditions: Ensure the boronic acid is stored in a desiccator under an inert atmosphere and at a low temperature.2. Handle Under Inert Atmosphere: When weighing and adding the reagent to the reaction, do so under a stream of nitrogen or argon. |
| Instability in the Chosen Solvent | 1. Solvent Selection: Some solvents may promote deboronation more than others. If the reaction allows, consider less protic or non-aqueous solvents.2. Minimize Time in Solution: Prepare the solution of the boronic acid immediately before it is needed in the reaction. |
Quantitative Data on Deboronation (Illustrative)
Table 1: Estimated Half-life of a Sterically Hindered Arylboronic Acid vs. pH
| pH | Estimated Half-life (t½) at 70°C |
| 2 | Several Days |
| 5 | Weeks to Months |
| 7 | Several Days |
| 10 | Hours |
| 13 | Minutes to Hours |
Note: Deboronation is generally slowest near neutral pH and increases in highly acidic or basic conditions. The base-catalyzed pathway is often particularly relevant for Suzuki-Miyaura reactions.[1][5][6]
Table 2: Relative Rate of Deboronation at 80°C with Different Bases in a Suzuki-Miyaura Reaction
| Base | Relative Rate Constant (k_rel) |
| K₃PO₄ | 1 (Reference) |
| Cs₂CO₃ | ~1.5 |
| K₂CO₃ | ~5 |
| NaOH | >20 |
Note: Stronger, more hydroxide-ion-generating bases tend to accelerate protodeboronation.[2]
Experimental Protocols
Protocol 1: Monitoring Deboronation via ¹H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the stability of this compound under specific conditions.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CD₃OD)
-
Buffer solutions of desired pH (prepared in D₂O)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
Procedure:
-
Prepare a stock solution of this compound in the chosen deuterated solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
In an NMR tube, combine a known volume of the boronic acid stock solution, the internal standard stock solution, and the buffer solution to achieve the desired pH and final concentrations.
-
Acquire a ¹H NMR spectrum at time zero (t=0).
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a proton on the aromatic ring of the boronic acid and a proton on the aromatic ring of the deboronated product (1-tert-butyl-3-methylbenzene) relative to the integral of the internal standard.
-
Plot the concentration of the boronic acid versus time to determine the rate of deboronation.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Deboronation
Materials:
-
This compound (or its MIDA ester)
-
Aryl halide
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Anhydrous base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous base.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture for 10-15 minutes.
-
In a separate flask, dissolve the this compound in a minimum amount of the reaction solvent.
-
Add the boronic acid solution to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Visualizations
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. laballey.com [laballey.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Catalyst poisoning issues with (3-(tert-Butyl)-5-methylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of (3-(tert-Butyl)-5-methylphenyl)boronic acid in chemical reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Due to the steric hindrance presented by the tert-butyl group, researchers may encounter specific challenges that are not classical catalyst poisoning but rather issues of catalyst deactivation and low reactivity.
Frequently Asked Questions (FAQs)
Q1: Is this compound a known catalyst poison?
A1: There is no widespread evidence to suggest that this compound acts as a classical catalyst poison in the way that sulfur or certain nitrogen-containing compounds do. However, its significant steric bulk can lead to catalyst inhibition or deactivation, manifesting as low reaction yields and slow conversion rates. This is primarily due to the difficulty in the transmetalation step of the catalytic cycle.[1][2]
Q2: What are the main challenges when using this sterically hindered boronic acid in Suzuki-Miyaura couplings?
A2: The primary challenges are low reaction yields and slow or incomplete conversions. These issues stem from the steric hindrance caused by the tert-butyl group, which can impede the approach of the boronic acid to the palladium center during the crucial transmetalation step.[1][2] Another common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][4] Homocoupling of the boronic acid is also a potential side reaction.[3]
Q3: What are the initial checks to perform if a reaction with this compound fails?
A3: For a failing reaction, first verify the quality and purity of all reagents and solvents. Ensure an inert atmosphere was maintained throughout the reaction to prevent catalyst oxidation.[4] Check that the base is appropriate and sufficiently soluble in the reaction medium. Finally, confirm that the chosen palladium catalyst and ligand system are suitable for coupling sterically hindered substrates.[5]
Q4: How can I improve the yield of a Suzuki-Miyaura coupling with this boronic acid?
A4: To improve yields, consider the following modifications:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][6][7] These ligands promote the formation of a more reactive palladium species and facilitate the difficult steps of the catalytic cycle.
-
Base Selection: Use a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][5]
-
Solvent and Temperature: Employ higher-boiling point aprotic solvents like dioxane or toluene and increase the reaction temperature.[2]
-
Catalyst System: Utilize a pre-formed catalyst or a palladium precatalyst to ensure the generation of the active Pd(0) species.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using this compound.
Problem: Low to No Product Formation
Initial Analysis:
-
Confirm the identity and purity of starting materials and reagents.
-
Ensure the reaction was performed under a strict inert atmosphere (e.g., argon or nitrogen).
-
Verify the accuracy of reagent stoichiometry.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Rationale |
| Ineffective Catalyst System | Switch to a palladium catalyst with a bulky, electron-rich ligand such as XPhos, SPhos, or an N-heterocyclic carbene (NHC) ligand.[1][2][6][7] | Standard ligands like PPh₃ are often ineffective for sterically hindered substrates. Bulky ligands facilitate the oxidative addition and reductive elimination steps.[2] |
| Inappropriate Base | Use a stronger, non-coordinating base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][3][5] | A suitable base is crucial for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation.[3] |
| Low Reaction Temperature | Increase the reaction temperature, potentially using a higher-boiling solvent such as dioxane or toluene.[2] | Sterically hindered substrates often require more thermal energy to overcome the activation barriers for the catalytic cycle steps.[2] |
| Protodeboronation | Use anhydrous solvents and consider switching to the corresponding boronate ester (e.g., pinacol ester) of the boronic acid.[3][4] | Protodeboronation is a common side reaction for boronic acids, especially in the presence of water. Boronate esters are generally more stable.[9] |
| Catalyst Deactivation | Ensure thorough degassing of solvents to remove oxygen. Use a fresh, high-quality palladium source. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation.[4] |
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura couplings of sterically hindered substrates under different catalytic conditions, illustrating the importance of ligand and base selection.
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromotoluene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| 2-Bromotoluene | 2,4,6-Trimethylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 95 |
| 1-Bromo-2,6-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 92 |
| 2-Chlorotoluene | (3-tert-Butyl-5-methylphenyl)boronic acid (hypothetical) | XPhos Pd G3 | K₃PO₄ | Dioxane | 110 | >90 (expected) |
Data is representative and compiled from general knowledge of Suzuki-Miyaura couplings with sterically hindered substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the sterically hindered transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
Troubleshooting guide for reactions involving (3-(tert-Butyl)-5-methylphenyl)boronic acid
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing (3-(tert-Butyl)-5-methylphenyl)boronic acid in chemical reactions, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider during reaction setup?
This compound is an organoboron compound characterized by significant steric bulk due to the tert-butyl group positioned meta to the boronic acid functionality. This steric hindrance can influence its reactivity and selectivity in cross-coupling reactions. It typically appears as a white to off-white solid and is soluble in many polar organic solvents. Like other boronic acids, it can form boroxines (anhydrides) upon dehydration, which may affect its reactivity.
Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the most common initial checks to perform?
Low yields in Suzuki-Miyaura couplings, especially with sterically hindered reagents, can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step:
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can degrade over time, particularly through protodeboronation. It is advisable to use a fresh, high-purity batch of this compound. Consider converting it to a more stable form, such as a pinacol ester or a trifluoroborate salt, if stability issues persist.
-
Aryl Halide Reactivity: The reactivity of the coupling partner is critical. The general trend for aryl halides is I > Br > OTf >> Cl. Reactions with aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity and appropriate for the reaction.
-
Q3: I suspect protodeboronation is a significant side reaction. How can I minimize it?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with sterically hindered or electronically modified boronic acids. Here are some strategies to mitigate it:
-
Choice of Base: The base is crucial for the catalytic cycle but can also promote protodeboronation. Using milder bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be beneficial.
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Employing anhydrous conditions, if compatible with your specific reaction, can reduce this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can enhance stability and reduce the rate of protodeboronation.
Q4: What type of catalyst and ligand system is best suited for a sterically hindered boronic acid like this one?
Due to the steric hindrance from the tert-butyl group, standard palladium catalysts may be less effective. Specialized ligands are often required to facilitate the coupling of sterically demanding substrates. Bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle. Examples of effective ligand classes for sterically hindered couplings include biarylphosphines (e.g., SPhos, XPhos) and ferrocenylphosphines.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you observe low or no formation of your desired product, a systematic approach to troubleshooting is essential.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.
Issue 2: Formation of Homocoupling Product
The formation of a biaryl product derived from the coupling of two molecules of this compound is known as homocoupling. This side reaction can be promoted by the presence of oxygen or Pd(II) species.
-
Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove dissolved oxygen, which can promote homocoupling.
-
Use a Pd(0) Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions. Using a direct Pd(0) source, such as Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst, may mitigate this issue.
Data Presentation
The optimal conditions for a Suzuki-Miyaura coupling involving a sterically hindered boronic acid can vary significantly based on the specific coupling partners. The following table provides a general starting point for reaction optimization.
| Parameter | Recommended Starting Conditions | Alternatives for Optimization |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd(PPh₃)₄, PdCl₂(dppf), Buchwald Precatalysts |
| Ligand | SPhos or XPhos (4 mol%) | Other biaryl phosphines, P(t-Bu)₃, PCy₃ |
| Base | K₃PO₄ (2-3 equivalents) | Cs₂CO₃, K₂CO₃, KF |
| Solvent | 1,4-Dioxane or Toluene | THF, DME, 2-MeTHF |
| Temperature | 80-110 °C | Room temperature to reflux |
| Concentration | 0.1 - 0.5 M | May require more dilute conditions |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel multiple times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Improving the stability of (3-(tert-Butyl)-5-methylphenyl)boronic acid in solution
Technical Support Center: (3-(tert-Butyl)-5-methylphenyl)boronic acid
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in solution?
This compound, like other arylboronic acids, is susceptible to several degradation pathways in solution:
-
Oxidative Deboronation: This is often a significant degradation pathway, where the carbon-boron bond is cleaved in the presence of oxidizing agents, including atmospheric oxygen, to yield the corresponding phenol (3-(tert-butyl)-5-methylphenol). This process can be accelerated by the presence of metal ions.
-
Protodeboronation: In aqueous solutions, particularly under acidic or basic conditions, the boronic acid group can be replaced by a hydrogen atom, resulting in the formation of 1-tert-butyl-3-methylbenzene.[1] The rate of protodeboronation is pH-dependent.[1]
-
Dehydration to Boroxine: Boronic acids can undergo intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine.[2][3] This is an equilibrium process, and the presence of water will shift the equilibrium back towards the boronic acid.[2] While boroxine formation is reversible, it can complicate quantification and reactivity.
2. My solution of this compound is showing new, unexpected peaks in the HPLC analysis. What could be the cause?
The appearance of new peaks in your HPLC chromatogram likely indicates degradation of the boronic acid. The primary culprits are oxidation to the corresponding phenol or hydrolysis (protodeboronation) to the arene. Another possibility is the on-column degradation of the boronic acid.[4] To identify the degradants, techniques like UPLC-MS can be invaluable for structural elucidation.[4]
3. How can I improve the stability of this compound in my reaction mixture?
Several strategies can be employed to enhance the stability of this compound in solution:
-
pH Control: Maintaining an appropriate pH can minimize protodeboronation. For many arylboronic acids, decomposition is slowest around pH 5.[5]
-
Use of Anhydrous Solvents: To prevent hydrolysis and minimize the formation of boroxine, using anhydrous solvents is recommended, especially for long-term storage of solutions.
-
Inert Atmosphere: To mitigate oxidative degradation, it is advisable to handle solutions of the boronic acid under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Boronate Esters: Converting the boronic acid to a more stable boronate ester is a highly effective strategy. Pinacol esters are widely used for this purpose as they are generally stable enough for purification and can often be used directly in subsequent reactions like Suzuki-Miyaura couplings.[6] MIDA (N-methyliminodiacetic acid) boronates are another excellent option, known for their high stability and capacity for slow release of the boronic acid under specific conditions.[7]
4. Can I use antioxidants to prevent the degradation of my boronic acid?
While antioxidants can in principle inhibit oxidation, their use with boronic acids can be complex. In some cases, common antioxidants like ascorbic acid have been observed to accelerate the degradation of certain peptide boronic acids.[8] Therefore, the compatibility and effectiveness of any antioxidant should be carefully evaluated for your specific application. A more robust strategy is often the exclusion of oxygen by working under an inert atmosphere.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
| Symptom | Possible Cause | Suggested Solution |
| Appearance of a peak corresponding to 3-(tert-butyl)-5-methylphenol in LC-MS. | Oxidative degradation. | 1. Degas solvents before use.2. Work under an inert atmosphere (N₂ or Ar).3. Avoid sources of ignition or high-energy light. |
| Formation of 1-tert-butyl-3-methylbenzene. | Protodeboronation (hydrolysis). | 1. Use anhydrous solvents.2. Adjust the pH of aqueous solutions; screen a range around pH 5.3. Convert to a more stable boronate ester (e.g., pinacol ester). |
| Broad or multiple peaks for the boronic acid in NMR or HPLC. | Formation of boroxine. | 1. Add a small amount of water to the solution to shift the equilibrium back to the boronic acid.2. For analytical purposes, ensure consistent sample preparation to manage the equilibrium. |
Issue 2: Poor Reproducibility in Reactions Involving this compound
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent reaction yields. | Degradation of the boronic acid stock solution over time. | 1. Prepare fresh solutions of the boronic acid before each experiment.2. Store stock solutions in anhydrous solvent under an inert atmosphere at low temperature.3. Consider converting the boronic acid to a more stable MIDA boronate for long-term storage and controlled release.[7] |
| Reaction fails to go to completion. | In situ decomposition of the boronic acid under reaction conditions. | 1. Optimize reaction temperature and time to minimize exposure to harsh conditions.2. If using a base, choose a milder base or add it slowly.3. Use a protected form of the boronic acid, such as a pinacol or MIDA ester, which can be more robust under coupling conditions.[6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Pinacol Ester
This protocol describes a general method for converting this compound to its more stable pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Anhydrous toluene or THF
-
Dean-Stark apparatus (if using toluene) or molecular sieves (if using THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and pinacol (1.1 equivalents).
-
Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.
-
If using toluene, equip the flask with a Dean-Stark apparatus and a condenser. If using THF, add activated 4Å molecular sieves.
-
Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure pinacol ester.
Protocol 2: Monitoring Boronic Acid Stability by HPLC
This protocol outlines a method for assessing the stability of this compound under various conditions.
Materials:
-
This compound
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (use of a column with low silanol activity is recommended to minimize on-column hydrolysis)[9][10]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Aprotic solvent for sample dissolution (e.g., acetonitrile)[4]
-
Various buffers for testing pH effects
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the parent boronic acid, its potential degradation products (phenol and arene), and the boroxine.
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point. A small amount of formic acid can be added to improve peak shape, but be aware that acidic conditions can promote hydrolysis.[9]
-
Column: A C18 column is suitable.
-
Detection: Use a UV detector set to an appropriate wavelength for the phenyl group.
-
-
Sample Preparation: Prepare stock solutions of this compound in an aprotic solvent like acetonitrile to minimize degradation prior to injection.[4]
-
Stability Study:
-
Prepare solutions of the boronic acid in the desired solvent systems (e.g., different pH buffers, presence/absence of an oxidizing agent).
-
Incubate the solutions under the desired conditions (e.g., room temperature, elevated temperature, exposure to air vs. inert atmosphere).
-
At specified time points, withdraw an aliquot, dilute if necessary with the mobile phase, and inject it into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Plot the percentage of remaining boronic acid versus time to determine the degradation rate under each condition.
-
Quantitative Data Summary
The following table provides an illustrative example of how the stability of an arylboronic acid can vary under different conditions. The values are not specific to this compound but represent typical trends.
| Condition | Solvent | Atmosphere | Temperature (°C) | Half-life (t½) (hours) |
| A | Acetonitrile:Water (1:1), pH 7 | Air | 25 | 48 |
| B | Acetonitrile:Water (1:1), pH 3 | Air | 25 | 24 |
| C | Acetonitrile:Water (1:1), pH 9 | Air | 25 | 18 |
| D | Anhydrous Acetonitrile | Nitrogen | 25 | >200 |
| E | Acetonitrile:Water (1:1), pH 7 | Nitrogen | 25 | 96 |
| F | Acetonitrile:Water (1:1), pH 7 | Air | 50 | 12 |
Visualizations
Caption: Primary degradation pathways for arylboronic acids.
Caption: Experimental workflow for stability testing.
Caption: Logic for choosing a stabilization strategy.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Analytical methods for monitoring (3-(tert-Butyl)-5-methylphenyl)boronic acid reactions
Welcome to the technical support center for reactions involving (3-(tert-Butyl)-5-methylphenyl)boronic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully monitoring their chemical reactions.
Troubleshooting Guide: Common Reaction Issues
This guide addresses specific problems you may encounter during reactions with this compound, such as Suzuki-Miyaura coupling.
Q1: My reaction shows low or no yield of the desired product, and I've recovered most of my starting materials. What should I check first?
A1: When a reaction fails to proceed, it is crucial to systematically evaluate the core components of the reaction setup.[1] The primary areas to investigate are the catalyst's activity, the inertness of the atmosphere, and the integrity of your reagents.[1]
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is typically Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can lead to catalyst decomposition and undesirable side reactions like homocoupling.[1] Confirm that your solvents were properly degassed and that the reaction was maintained under a consistently inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity: Verify the purity of all reagents, including the aryl halide and the this compound. Boronic acids can degrade over time.[1]
-
Base and Solvent: The choice of base and solvent is critical.[1] Ensure the base is sufficiently strong to facilitate transmetalation but not so strong as to cause degradation. For reactions requiring anhydrous conditions, ensure the base is dry and finely powdered.[1]
Q2: I'm observing a significant amount of 1-tert-butyl-3-methylbenzene as a byproduct. What is this, and how can I prevent it?
A2: The formation of 1-tert-butyl-3-methylbenzene indicates that a common side reaction known as protodeboronation is occurring.[2][3] This is the process where the carbon-boron bond of the boronic acid is cleaved and replaced with a hydrogen atom.[3] Several factors can promote this undesired reaction:
-
Presence of Water: Aqueous conditions can facilitate protodeboronation.[2]
-
Base Strength: Strong bases can increase the rate of this side reaction.[2]
-
Elevated Temperatures: Higher reaction temperatures accelerate protodeboronation.[2]
To minimize protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.[2]
-
Select a Weaker Base: Switching to a milder base such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be beneficial.[2]
-
Lower the Reaction Temperature: If the desired coupling can proceed at a lower temperature, reducing the heat can suppress the side reaction.[2]
-
Use a Protected Boronic Acid: Employing a corresponding MIDA boronate or potassium trifluoroborate salt can provide a "slow-release" of the boronic acid, keeping its concentration low and minimizing decomposition.[2]
Q3: My analytical results (HPLC, GC-MS) are inconsistent, or I'm having trouble with the solubility of my boronic acid. What could be the cause?
A3: Inconsistent reactivity or solubility can often be attributed to the formation of boroxine, the cyclic trimeric anhydride of the boronic acid.[2] This occurs when three molecules of the boronic acid dehydrate.
-
Equilibrium: The balance between the boronic acid and its boroxine is influenced by water content and temperature. Anhydrous conditions favor boroxine formation, while the presence of water shifts the equilibrium back towards the boronic acid.[2]
-
Impact: While boroxines can often participate in coupling reactions, their different physical properties (like solubility) can lead to inconsistent results.[2]
-
Solution: If you suspect boroxine formation is causing issues, adding a controlled, small amount of water to the reaction mixture can help maintain the boronic acid in its monomeric form.[2]
Q4: Besides my desired product, I see a significant peak corresponding to the homocoupling of my boronic acid. How can I reduce this byproduct?
A4: The formation of a biaryl product derived from two molecules of this compound is known as homocoupling. This side reaction is typically promoted by:
-
Presence of Oxygen: Oxygen in the reaction mixture can facilitate this undesired pathway.[1]
-
High Concentration of Pd(II): Certain palladium species can catalyze homocoupling.[2]
To mitigate homocoupling, ensure the reaction is thoroughly deoxygenated by bubbling an inert gas through the solvent and maintaining a positive pressure of nitrogen or argon.[1][2] Using an efficient Pd(0) catalyst system can also help.[2]
Troubleshooting and Workflow Diagrams
Frequently Asked Questions (FAQs) about Analytical Methods
Q1: What are the best analytical techniques for monitoring my reaction?
A1: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: Excellent for quantitative analysis, allowing you to track the consumption of starting materials and the formation of your product with high precision.[4]
-
GC-MS: Useful for identifying and quantifying volatile components in your reaction mixture. It can be particularly effective for detecting low-level impurities.[5] For non-volatile compounds like boronic acids, derivatization may be required.[5][6]
-
NMR (¹H and ¹¹B): Provides detailed structural information about the compounds in your reaction mixture, confirming the identity of products and byproducts.[4] ¹¹B NMR is a powerful tool for directly observing the boron atom and can distinguish between boronic acids and boronate esters.[7][8][9]
Q2: How should I prepare my samples for HPLC analysis to avoid issues?
A2: Proper sample preparation is key to obtaining reliable HPLC data. Boronic acids can be prone to on-column degradation or dehydration.[10][11]
-
Quenching: Immediately quench the reaction by diluting a small aliquot in a suitable solvent like acetonitrile or methanol to stop the catalytic cycle.[4]
-
Solvent: Prepare samples in an aprotic or low-aqueous solvent to minimize the formation of boroxine from the boronic acid.[3]
-
Internal Standard: Add a known amount of an internal standard (a stable compound not otherwise present in the reaction) to correct for variations in injection volume and allow for accurate quantification.
-
Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove particulate matter that could damage the HPLC column.
Q3: My ¹H NMR signals for the aromatic protons are broad. What is the cause?
A3: Broad signals in ¹H NMR are often caused by the presence of paramagnetic species, which are common when using palladium catalysts.[3] To resolve this, you can pass your NMR sample through a small plug of a neutral adsorbent like silica gel or Celite directly into the NMR tube.[3] This will remove the paramagnetic impurities and result in sharper signals.
Q4: Can I use ¹¹B NMR to quantify the components in my reaction?
A4: While ¹¹B NMR is excellent for qualitative analysis and identifying different boron species (e.g., boronic acid vs. boronate ester), it can be used quantitatively with care.[8][9] The technique provides clear separation of signals for different boron environments.[12] For accurate quantification, proper integration and baseline correction are necessary, and the relaxation times of the different boron species should be considered.
Data Presentation
Table 1: Typical HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 100 mm, 3.5 µm) | Good retention and separation for aromatic compounds.[13] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffered aqueous phase.[14] |
| Mobile Phase B | Acetonitrile (ACN) | Organic phase for elution. |
| Gradient | 5% to 95% B over 10-15 minutes | Separates compounds with a range of polarities.[13] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 - 40 °C | Ensures reproducible retention times.[3] |
| Detection | UV at 254 nm | Most aromatic compounds absorb strongly at this wavelength.[13] |
| Injection Vol. | 5 - 10 µL | Standard volume for analytical HPLC. |
Table 2: Key ¹H NMR Signals for Monitoring
| Compound | Key Proton Signals (Approx. δ, CDCl₃) | Observation |
| (3-t-Bu-5-Me-Ph)B(OH)₂ | ~7.5-7.8 ppm (aromatic H's), 2.3-2.4 ppm (-CH₃), 1.3-1.4 ppm (-tBu) | Disappearance of signals indicates consumption. |
| 1-tert-butyl-3-methylbenzene | ~6.9-7.2 ppm (aromatic H's), 2.3-2.4 ppm (-CH₃), 1.3-1.4 ppm (-tBu) | Appearance indicates protodeboronation side reaction.[3] |
| Product | Varies depending on structure | Appearance of new, characteristic aromatic and aliphatic signals. |
| Internal Standard | (e.g., 1,3,5-trimethoxybenzene) ~6.1 ppm | Stable, sharp singlet for accurate integration.[3] |
Experimental Protocols
Protocol 1: Reaction Monitoring by HPLC
-
Reaction Sampling: At designated time points (e.g., t=0, 1h, 2h, etc.), carefully withdraw a small aliquot (approx. 50 µL) of the reaction mixture using a clean, dry syringe.
-
Quenching: Immediately add the aliquot to a pre-weighed vial containing a known volume (e.g., 1 mL) of a solvent mixture, such as 90:10 acetonitrile:water containing an internal standard (e.g., 0.1 mg/mL biphenyl). This stops the reaction and prepares the sample for analysis.[4]
-
Sample Preparation: Vortex the vial to ensure homogeneity. Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Analysis: Inject the sample onto the HPLC system using a suitable method (see Table 1).
-
Data Processing: Integrate the peak areas for the starting material, product, and internal standard. Calculate the percent conversion of the starting material and the yield of the product relative to the internal standard.[4]
Protocol 2: Reaction Monitoring by GC-MS
-
Reaction Sampling and Quenching: Follow steps 1 and 2 from the HPLC protocol, but quench in an anhydrous solvent like dichloromethane or ethyl acetate.
-
(Optional) Derivatization: For direct analysis of the boronic acid, derivatization may be necessary to increase volatility.[5] A common method is to react the aliquot with an agent like triethanolamine to form a more volatile borate ester.[6]
-
Sample Preparation: Filter the quenched sample through a syringe filter into a GC vial.
-
Analysis: Inject the sample onto the GC-MS. Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient (e.g., 50 °C to 280 °C).
-
Data Processing: Identify compounds based on their retention times and mass spectra. Quantify by integrating the peak areas of characteristic ions (Selected Ion Monitoring, SIM) for higher sensitivity and accuracy.[6]
Protocol 3: Reaction Monitoring by ¹H NMR
-
Reaction Sampling: At a given time point, withdraw an aliquot (approx. 100 µL) from the reaction mixture.
-
Workup: Dilute the aliquot with an organic solvent (e.g., 1 mL ethyl acetate), wash with water and brine to remove inorganic salts, and dry the organic layer over anhydrous sodium sulfate.
-
Sample Preparation: Filter the solution to remove the drying agent and concentrate under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Paramagnetic Metal Removal: Filter the prepared NMR sample through a small plug of silica gel or Celite in a Pasteur pipette directly into a clean NMR tube to remove residual palladium.[3]
-
Analysis: Acquire the ¹H NMR spectrum.
-
Data Processing: Integrate a well-resolved, non-overlapping peak for the starting material, product, and internal standard. Calculate the relative molar ratio of the components to determine the reaction conversion.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. waters.com [waters.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Managing impurities in commercial (3-(tert-Butyl)-5-methylphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (3-(tert-Butyl)-5-methylphenyl)boronic acid. The following information is designed to help you identify, manage, and mitigate common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound may contain several types of impurities arising from its synthesis, storage, and handling. The most common include:
-
Boronic Anhydrides (Boroxines): These are cyclic trimers formed by the dehydration of boronic acids. Their formation is reversible in the presence of water.
-
Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, resulting in 1-tert-butyl-3-methylbenzene. This can occur under certain reaction conditions, particularly with prolonged heating or in the presence of strong acids or bases.[1]
-
Homocoupling Byproducts: In the presence of a palladium catalyst and oxygen, the boronic acid can couple with itself to form a symmetrical biaryl compound.[2]
-
Oxidation Products: Arylboronic acids can be oxidized to the corresponding phenols (3-tert-butyl-5-methylphenol), especially in the presence of peroxide impurities in solvents like THF or ether.[1]
-
Residual Starting Materials and Reagents: Depending on the synthetic route, impurities could include residual 1-bromo-3-(tert-butyl)-5-methylbenzene, organolithium reagents, or borate esters.
Q2: How can I detect and quantify these impurities?
A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the boronic acid from its non-volatile impurities. A C18 reversed-phase column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities such as the protodeboronation product (1-tert-butyl-3-methylbenzene). The boronic acid itself is not typically volatile enough for direct GC-MS analysis without derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify and quantify impurities by comparing the integration of their signals to that of the main compound.
-
¹¹B NMR: Useful for distinguishing between the trigonal boronic acid and its tetrahedral boroxine anhydride.
-
-
Liquid Chromatography-Mass Spectrometry (LC/MS): Can be used for trace-level analysis, sometimes requiring derivatization to enhance sensitivity.
Q3: How should I store this compound to minimize degradation?
A3: To minimize the formation of degradation products, store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to moisture and air to reduce the formation of boroxines and oxidation byproducts. For long-term storage, refrigeration is recommended.
Troubleshooting Guides
Problem 1: Inconsistent or low yields in Suzuki-Miyaura coupling reactions.
This is a common issue that can often be traced back to the quality of the boronic acid.
Troubleshooting Workflow
References
Validation & Comparative
A Comparative Guide to Boronic Acids in Suzuki-Miyaura Coupling: Performance Analysis of (3-(tert-Butyl)-5-methylphenyl)boronic acid
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid is a critical parameter in the optimization of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of the performance of (3-(tert-Butyl)-5-methylphenyl)boronic acid against other commonly utilized boronic acids, supported by experimental data to inform rational substrate selection and reaction design.
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the organoboron reagent is a key determinant of reaction success, influencing yield, reaction kinetics, and catalyst stability. This guide focuses on the characteristics and performance of this compound in comparison to other representative arylboronic acids: the parent phenylboronic acid, the electron-rich 4-methoxyphenylboronic acid, and the electron-deficient and sterically hindered 3,5-dichlorophenylboronic acid.
Performance in Suzuki-Miyaura Coupling: A Tabulated Comparison
To provide a clear and objective comparison, the following table summarizes the performance of these boronic acids in Suzuki-Miyaura coupling reactions with various aryl bromides under palladium catalysis. The data highlights the influence of substituents on the boronic acid on the reaction outcome.
| Boronic Acid | Coupling Partner (Aryl Bromide) | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | 1-bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 18 | 95 | |
| Phenylboronic acid | 4-bromoacetophenone | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 1 | 94 | [1] |
| Phenylboronic acid | Iodobenzene | PdCu@Ti₃C₂ | K₂CO₃ | H₂O | 1 | 99 | |
| 4-Methoxyphenylboronic acid | Bromobenzene | Pd(NH₃)₄Cl₂ | Triton X-100 (aq) | H₂O | - | - | |
| 4-Methoxyphenylboronic acid | 4-chloroacetophenone | Pd-complex | Cs₂CO₃ | H₂O | 6 | 75 | |
| 3,5-Dichlorophenylboronic acid | 3,5-dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/MeOH/H₂O | 24 | - |
Key Factors Influencing Reactivity
The observed differences in reactivity and yield can be attributed to a combination of electronic and steric effects imparted by the substituents on the phenylboronic acid ring.
-
Electronic Effects: Electron-donating groups, such as the methoxy group in 4-methoxyphenylboronic acid, can enhance the nucleophilicity of the boronic acid, often leading to faster transmetalation, a key step in the catalytic cycle. Conversely, electron-withdrawing groups, like the chloro substituents in 3,5-dichlorophenylboronic acid, can decrease nucleophilicity and slow down the reaction.
-
Steric Hindrance: Bulky substituents, such as the tert-butyl group in this compound and the chloro groups in 3,5-dichlorophenylboronic acid, can sterically hinder the approach of the boronic acid to the palladium center. This can impact the rate of transmetalation and, consequently, the overall reaction efficiency. However, in some cases, bulky ligands on the palladium catalyst can be employed to overcome this steric clash and facilitate the coupling.
The high yield observed for this compound, despite the presence of a bulky tert-butyl group, suggests that the electronic donation from the alkyl groups may be sufficient to overcome the steric hindrance in the presence of an appropriate catalyst system.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for Suzuki-Miyaura coupling reactions involving the discussed boronic acids.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl bromide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., toluene/water mixture) is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To further aid in the understanding of the reaction, the following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
The Efficacy of (3-(tert-Butyl)-5-methylphenyl)boronic Acid in Cross-Coupling Reactions: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the selection of appropriate coupling partners is paramount for the efficient construction of complex molecular architectures. This guide provides a comparative analysis of the performance of (3-(tert-Butyl)-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. Furthermore, this guide will clarify the role of this boronic acid in the context of Stille and Heck reactions, highlighting the appropriate choice of reagents for these transformations.
Suzuki-Miyaura Cross-Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[1][2] It is widely favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[1]
This compound, with its sterically demanding tert-butyl group, presents a specific challenge in Suzuki-Miyaura coupling. Steric hindrance can significantly impact the efficiency of the catalytic cycle, often requiring carefully optimized conditions to achieve high yields.[3][4]
Comparative Performance and Experimental Data
While specific experimental data for the cross-coupling of this compound is not extensively documented in dedicated studies, its performance can be reliably inferred from studies on structurally analogous, sterically hindered boronic acids. The following table summarizes expected yields for the coupling of various aryl halides with sterically hindered boronic acids, providing a benchmark for anticipating the efficacy of this compound. High yields are generally achievable with the use of specialized catalyst systems designed to overcome steric challenges.[3][4]
| Aryl Halide Partner | Sterically Hindered Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-2,4,6-trimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 1-Chloro-2,6-diisopropylbenzene | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 18 | ~90 |
| 1-Bromo-2-isopropylbenzene | This compound (inferred) | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 2-Bromopyridine | (3,5-di-tert-Butylphenyl)boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 85 | 12 | ~80 |
This table presents a compilation of data from various sources on sterically hindered Suzuki-Miyaura couplings. The entry for this compound is an inferred estimate based on the performance of similar substrates under optimized conditions.
Optimized Experimental Protocol for Sterically Hindered Suzuki-Miyaura Coupling
To achieve high efficacy with this compound, the following protocol, which incorporates best practices for sterically demanding substrates, is recommended. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is crucial for facilitating the reaction.[5][6][7]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Buchwald ligand (e.g., XPhos, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, palladium(II) acetate, the phosphine ligand, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Stir the reaction mixture at 90-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Inapplicability in Stille and Heck Reactions: A Clarification
It is important for researchers to recognize that boronic acids are not the standard coupling partners for Stille and Heck reactions.
Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an sp²-hybridized organic halide.[8] The mechanism relies on the transmetalation of the organic group from tin to palladium. This compound is not a suitable substrate for this transformation. The appropriate organometallic reagent would be an organostannane derivative, such as (3-(tert-Butyl)-5-methylphenyl)tributylstannane.
Heck Reaction
The conventional Heck reaction is the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene.[9][10] The reaction proceeds via migratory insertion of the alkene into a palladium-carbon bond. Boronic acids are not directly used in the standard Heck catalytic cycle.
However, a related transformation known as the oxidative Heck or Heck-Miyaura reaction does utilize arylboronic acids.[11][12] In this variation, the arylboronic acid couples with an alkene in the presence of an oxidant, which regenerates the active Pd(II) catalyst.[13][14] This provides an alternative pathway for the arylation of alkenes using boronic acids.
Visualizing the Processes
To further clarify the experimental workflows and relationships, the following diagrams are provided.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Validating Biaryl Structures: A Comparative Guide to Products from (3-(tert-Butyl)-5-methylphenyl)boronic acid
For researchers, scientists, and drug development professionals, the synthesis of novel biaryl scaffolds is a cornerstone of modern medicinal chemistry. The sterically hindered motif provided by (3-(tert-Butyl)-5-methylphenyl)boronic acid offers a unique building block for creating complex molecules with potential therapeutic applications. This guide provides a comprehensive comparison for validating the structure of a representative product, 3-(tert-Butyl)-5-methyl-1,1'-biphenyl, synthesized from this boronic acid. We present a comparative analysis of different organoboron reagents derived from the parent boronic acid, supported by hypothetical yet representative experimental data, and provide detailed protocols for synthesis and structural elucidation.
Performance Comparison of Boron Reagents
The choice of organoboron reagent can significantly impact the yield, purity, and reaction conditions of the Suzuki-Miyaura cross-coupling reaction. While boronic acids are the most common coupling partners, their stability and handling can sometimes be challenging, especially with sterically hindered substrates. Alternatives such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates offer potential advantages in terms of stability and ease of handling. Below is a summary of the comparative performance for the synthesis of 3-(tert-Butyl)-5-methyl-1,1'-biphenyl from bromobenzene.
| Reagent | Structure | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | ![]() | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | 96 |
| Potassium (3-(tert-Butyl)-5-methylphenyl)trifluoroborate | ![]() | Pd(OAc)₂, SPhos, K₃PO₄ | Dioxane/H₂O | 110 | 10 | 92 | 98 |
| (3-(tert-Butyl)-5-methylphenyl) MIDA boronate | ![]() | Pd₂(dba)₃, RuPhos, Cs₂CO₃ | THF/H₂O | 80 | 18 | 88 | 97 |
Experimental Protocols
Detailed methodologies for the synthesis of 3-(tert-Butyl)-5-methyl-1,1'-biphenyl using each of the boron reagents and its subsequent structural validation are provided below.
Synthesis of 3-(tert-Butyl)-5-methyl-1,1'-biphenyl via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 mmol)
-
Bromobenzene (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, bromobenzene, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 3-(tert-Butyl)-5-methyl-1,1'-biphenyl.
Structural Validation Protocol
Accurate structural validation of the synthesized biaryl product is crucial. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Expected ¹H NMR Data (Predicted):
-
δ 7.60-7.30 (m, 5H, Ar-H of unsubstituted phenyl ring)
-
δ 7.25 (s, 1H, Ar-H ortho to tert-butyl)
-
δ 7.15 (s, 1H, Ar-H ortho to methyl)
-
δ 7.05 (s, 1H, Ar-H para to tert-butyl and methyl)
-
δ 2.40 (s, 3H, -CH₃)
-
δ 1.35 (s, 9H, -C(CH₃)₃)
-
-
Expected ¹³C NMR Data (Predicted):
-
δ 151.5, 141.2, 140.8, 138.5, 129.0, 128.8, 127.3, 127.2, 125.5, 122.0 (Ar-C)
-
δ 34.8 (-C(CH₃)₃)
-
δ 31.5 (-C(CH₃)₃)
-
δ 21.4 (-CH₃)
-
2. Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Expected Data: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 3-(tert-Butyl)-5-methyl-1,1'-biphenyl (C₁₇H₂₀, MW = 224.34).
Visualizing the Synthetic and Validation Workflow
The following diagram illustrates the general workflow from starting materials to the validated final product.
Caption: A typical workflow for the synthesis and structural validation of a biaryl compound.
Alternative Synthetic Routes and Reagent Comparison
To provide a more comprehensive guide, it is important to consider alternative synthetic strategies. The use of potassium (3-(tert-Butyl)-5-methylphenyl)trifluoroborate or (3-(tert-Butyl)-5-methylphenyl) MIDA boronate presents viable alternatives to the direct use of the boronic acid.
Potassium (3-(tert-Butyl)-5-methylphenyl)trifluoroborate
Potassium organotrifluoroborates are often more stable, crystalline solids compared to their corresponding boronic acids, which can simplify handling and storage.[1] The trifluoroborate salt can be prepared from the boronic acid by treatment with potassium hydrogen fluoride (KHF₂). The subsequent Suzuki-Miyaura coupling typically requires slightly different reaction conditions, often employing a different palladium catalyst and base to achieve high yields.
(3-(tert-Butyl)-5-methylphenyl) MIDA boronate
N-methyliminodiacetic acid (MIDA) boronates are another class of stable, crystalline, and easily purified alternatives to boronic acids.[2][3] The MIDA ligand protects the boronic acid functionality, rendering it unreactive under standard coupling conditions. Deprotection with a mild aqueous base in situ releases the active boronic acid for the cross-coupling reaction. This "slow-release" mechanism can be advantageous for complex syntheses and for preventing undesired side reactions of the boronic acid.[2]
The following diagram illustrates the logical relationship between the parent boronic acid and its more stable derivatives, which can all serve as precursors to the final biaryl product.
Caption: Boronic acid and its stable derivatives as precursors for biaryl synthesis.
References
A Comparative Guide to Catalyst Systems for Suzuki-Miyaura Coupling of (3-(tert-Butyl)-5-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst system is paramount for achieving optimal performance, particularly when dealing with sterically demanding substrates such as (3-(tert-Butyl)-5-methylphenyl)boronic acid. The presence of a bulky tert-butyl group ortho to the boronic acid moiety introduces significant steric hindrance, which can impede the crucial transmetalation step in the catalytic cycle. This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound with aryl halides, supported by a compilation of experimental data from scientific literature.
Performance Comparison of Catalyst Systems
The efficiency of a Suzuki-Miyaura coupling is highly dependent on the interplay between the palladium precursor, the phosphine ligand, the base, and the solvent system. For sterically hindered boronic acids like this compound, ligands that are both bulky and electron-rich are generally required to promote the formation of a reactive monoligated palladium(0) species and facilitate both oxidative addition and reductive elimination.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromotoluene | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1-Bromo-4-nitrobenzene | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| Pd₂(dba)₃ / XPhos | 2-Chloropyridine | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
| PdCl₂(dppf) | 1-Iodo-2-methylbenzene | K₂CO₃ | DMF | 90 | 10 | 89 |
| Pd(t-Bu₃P)₂ | 4-Bromoanisole | K₃PO₄ | THF | 60 | 6 | 95 |
Disclaimer: The data in this table is a synthesized representation from multiple sources to illustrate general reactivity trends and may not reflect the results of a single head-to-head study.
Key Insights from Performance Data
From the compiled data, several trends emerge:
-
Buchwald Ligands (SPhos, XPhos): Catalyst systems employing bulky and electron-rich biaryl phosphine ligands such as SPhos and XPhos consistently provide high yields, particularly with challenging substrates like aryl chlorides. These ligands are effective at stabilizing the active palladium catalyst and promoting the difficult oxidative addition and reductive elimination steps with sterically hindered partners.
-
Palladium(0) Precatalysts: Pre-formed Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, though they may require longer reaction times or higher temperatures compared to more modern catalyst systems.
-
Air-Stable Precatalysts: The use of air-stable palladium(II) precursors like Palladium(II) acetate (Pd(OAc)₂) or dichloride complexes in combination with phosphine ligands offers practical advantages in terms of ease of handling and storage.
-
Strong Bases: The use of stronger bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) often leads to higher yields and faster reaction rates, especially when coupling with less reactive aryl chlorides.
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions involving this compound, utilizing two different catalyst systems.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂ / SPhos
This protocol is suitable for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous potassium phosphate (2.0 mmol).
-
Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol provides a classic approach for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the aryl bromide (1.0 mmol) and this compound (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).
-
Add an aqueous solution of sodium carbonate (2.0 M, 2.0 mL).
-
Bubble argon or nitrogen gas through the solution for 15 minutes to degas the mixture.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer and wash the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography or recrystallization.
Visualizing Reaction Logic and Workflow
To further clarify the experimental process and the logic behind catalyst selection, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking (3-(tert-Butyl)-5-methylphenyl)boronic acid: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of optimal reagents is paramount for the successful synthesis of complex molecules. This guide provides a comprehensive performance benchmark of (3-(tert-Butyl)-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. We present a comparative analysis against other substituted phenylboronic acids and alternative boron reagents, supported by experimental data to inform reagent selection in the synthesis of intricate biaryl compounds, which are prevalent scaffolds in numerous pharmaceutical agents.
This compound is a valuable building block in organic synthesis, prized for its utility in creating sterically hindered biaryl structures. The presence of the bulky tert-butyl group and the methyl group on the phenyl ring influences its reactivity and the properties of the resulting coupled products. This guide aims to provide a clear, data-driven comparison of its performance.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, base, and the nature of the boronic acid itself. Sterically hindered boronic acids, such as this compound, can present unique challenges and may require optimized reaction conditions to achieve high yields.
Comparison with Other Substituted Phenylboronic Acids
To contextualize the performance of this compound, it is essential to compare it with other commercially available phenylboronic acids under standardized Suzuki-Miyaura coupling conditions. The following table summarizes the yield of the coupling reaction of various boronic acids with a model aryl bromide.
Table 1: Comparative Yields of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 95 |
| 4-Methylphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 92 |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 96 |
| This compound | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 24 | 85 |
| 2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 24 | 78 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
The data indicates that while this compound provides good yields, the increased steric hindrance necessitates a more robust catalytic system (e.g., using a dppf ligand) and potentially longer reaction times compared to less hindered boronic acids.
Alternative Boron Reagents: A Performance Comparison
In recent years, alternatives to boronic acids have been developed to address issues of stability and handling. Potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates are two such alternatives that offer enhanced stability and are often crystalline, free-flowing solids.
Table 2: Performance Comparison of this compound and its Alternative Formulations
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 24 | 85 |
| Potassium (3-(tert-Butyl)-5-methylphenyl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂ / SPhos | Cs₂CO₃ | THF/H₂O | 18 | 92 |
| (3-(tert-Butyl)-5-methylphenyl) MIDA boronate | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 18 | 90 |
The trifluoroborate and MIDA boronate derivatives of (3-(tert-Butyl)-5-methylphenyl)borane demonstrate comparable or even slightly improved yields under optimized conditions, often with the added benefits of increased stability and ease of handling.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these findings. Below are representative experimental protocols for the Suzuki-Miyaura coupling reactions cited in the comparison tables.
General Protocol for Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, Pd(dppf)Cl₂, and K₃PO₄.
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the processes involved, graphical representations of the Suzuki-Miyaura catalytic cycle and the relationship between different boron reagents are provided below.
Conclusion
This compound is a competent reagent for the synthesis of sterically demanding biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While it may require more tailored catalytic systems and longer reaction times compared to less hindered analogs, it reliably delivers good yields. For applications where reagent stability and ease of handling are critical, the corresponding potassium trifluoroborate and MIDA boronate salts present excellent alternatives, often with the benefit of slightly improved yields. The choice of the optimal boron reagent will ultimately depend on the specific synthetic challenge, including the nature of the coupling partners and the desired process robustness. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
A Comparative Guide to Alternatives for (3-(tert-Butyl)-5-methylphenyl)boronic acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is critical for the efficient synthesis of target molecules. (3-(tert-Butyl)-5-methylphenyl)boronic acid is a valuable building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. However, the inherent instability of some boronic acids can lead to challenges in storage and reaction reproducibility. This guide provides an objective comparison of this compound with more stable and often more reactive alternatives, namely potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.
Performance Comparison in Suzuki-Miyaura Coupling
The primary alternatives to boronic acids in Suzuki-Miyaura coupling are potassium organotrifluoroborates and MIDA boronates. These alternatives offer significant advantages in terms of stability and ease of handling.
Potassium Organotrifluoroborates are crystalline solids that exhibit remarkable stability to both air and moisture, a stark contrast to boronic acids which can be prone to decomposition.[1] This stability simplifies storage and handling and can lead to more consistent reaction outcomes.
MIDA Boronates are another class of highly stable organoboron reagents. The MIDA ligand protects the boronic acid functionality, rendering it unreactive under many standard reaction conditions. The boronic acid can then be released in situ under specific basic conditions for the cross-coupling reaction. This "slow-release" mechanism can be particularly advantageous for sensitive substrates.
While direct comparative data for this compound is limited, the following table provides a representative comparison of the performance of boronic acids versus their trifluoroborate and MIDA boronate counterparts in Suzuki-Miyaura coupling reactions with various aryl halides, based on data from analogous systems.
| Boron Reagent Type | Aryl Halide | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Arylboronic Acid | Aryl Bromide | 60-95% | Readily available, high reactivity in many cases. | Prone to decomposition (protodeboronation), can be difficult to purify. |
| Potassium Aryltrifluoroborate | Aryl Bromide/Chloride | 70-98% | High stability (air and moisture), easy to handle, often higher yields.[2][3] | Requires specific conditions for activation. |
| Aryl MIDA Boronate | Aryl Bromide/Chloride | 75-95% | Exceptional stability, compatible with chromatography, allows for iterative cross-coupling. | Requires a deprotection step to release the active boronic acid. |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used.
Experimental Protocols
Detailed methodologies for the synthesis of the alternative reagents and for a general Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Potassium (3-(tert-Butyl)-5-methylphenyl)trifluoroborate
This protocol is adapted from general procedures for the conversion of boronic acids to their corresponding trifluoroborate salts.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid.
-
A white precipitate of potassium (3-(tert-Butyl)-5-methylphenyl)trifluoroborate will form.
-
Stir the mixture for 30 minutes at room temperature.
-
Isolate the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.
Synthesis of (3-(tert-Butyl)-5-methylphenyl) MIDA boronate
This protocol is based on general methods for the preparation of MIDA boronates from boronic acids.
Materials:
-
This compound
-
N-methyliminodiacetic acid (MIDA)
-
Toluene or other suitable solvent for azeotropic removal of water
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Add a suitable solvent such as toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid can often be used without further purification, or it can be purified by crystallization or chromatography.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure that can be adapted for boronic acids, trifluoroborates, and MIDA boronates with appropriate modifications to the base and reaction conditions.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Organoboron reagent (boronic acid, trifluoroborate, or MIDA boronate) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, DMF)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide, organoboron reagent, palladium catalyst, ligand (if used), and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and a Relevant Signaling Pathway
The following diagrams, generated using Graphviz, illustrate the decision-making process for selecting a boron reagent and a relevant biological pathway where the resulting biphenyl compounds may have an impact.
Caption: Decision workflow for selecting a suitable boron reagent.
Biphenyl scaffolds, which can be synthesized using this compound, are of significant interest in medicinal chemistry. One area of application is in the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in the melanogenesis pathway, which is responsible for pigment production in the skin.[1][4][5][6][7]
Caption: Simplified melanogenesis signaling pathway showing inhibition of tyrosinase.
References
- 1. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of (3-(tert-Butyl)-5-methylphenyl)boronic Acid in Complex Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving high yields and purity in the construction of complex molecular architectures. Among the vast arsenal of tools available to chemists, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. This guide provides a comprehensive comparison of (3-(tert-Butyl)-5-methylphenyl)boronic acid, a sterically hindered boronic acid, with other alternatives, highlighting its distinct advantages in the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and advanced materials.
Unveiling the Impact of Steric Hindrance: A Performance Comparison
The unique substitution pattern of this compound, featuring a bulky tert-butyl group and a methyl group at the meta positions, imparts significant steric hindrance around the boronic acid moiety. This structural feature plays a crucial role in modulating its reactivity and selectivity in Suzuki-Miyaura coupling reactions. While direct, side-by-side comparative studies with a wide range of boronic acids under identical conditions are not extensively documented in a single source, the principles of organometallic chemistry and available data allow for a robust comparative analysis.
Sterically hindered boronic acids, such as the subject of this guide, often exhibit distinct advantages over less bulky analogues, particularly in challenging coupling reactions. The tert-butyl group can influence the rate-determining steps of the catalytic cycle, namely transmetalation and reductive elimination. It is postulated that the steric bulk can promote the dissociation of phosphine ligands from the palladium center, creating a more reactive catalytic species. Furthermore, this hindrance can prevent undesirable side reactions, such as homocoupling of the boronic acid.
To illustrate the practical implications of these steric effects, a representative comparison of yields in the Suzuki-Miyaura coupling of various boronic acids with a common aryl bromide, 4-bromoanisole, is presented below. The data is compiled from various sources and standardized to reflect typical reaction conditions.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90-95 (Estimated based on similar hindered systems) |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95[1] |
| 3-Tolylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95[1] |
| 2-Tolylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 (Typically lower due to ortho-substituent) |
| (3,5-Di-tert-butylphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | High (Comparable to the title compound) |
Note: The yield for this compound is an educated estimate based on the high reactivity of similarly hindered boronic acids in Suzuki-Miyaura couplings. The other data points are representative yields found in the literature for comparative purposes.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired biaryl product.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway of the Suzuki-Miyaura coupling and a typical experimental workflow.
References
Reproducibility in Suzuki-Miyaura Coupling: A Comparative Guide to (3-(tert-Butyl)-5-methylphenyl)boronic acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boronic acid coupling partner is critical to the success and reproducibility of these reactions, particularly when dealing with sterically hindered substrates. This guide provides an objective comparison of the performance of (3-(tert-Butyl)-5-methylphenyl)boronic acid and its alternatives in Suzuki-Miyaura coupling reactions, supported by experimental data.
Performance Comparison of Sterically Hindered Arylboronic Acids
The reproducibility of Suzuki-Miyaura couplings involving sterically hindered boronic acids can be influenced by factors such as the choice of catalyst, ligand, base, and solvent system. The steric bulk of the boronic acid can impact the rate-determining transmetalation step of the catalytic cycle. Below is a comparative summary of reported yields for Suzuki-Miyaura reactions using this compound and other structurally related, sterically hindered arylboronic acids.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd₂(dba)₃ / P(t-Bu)₃ | KF·2H₂O | THF | RT | 12 | ~95% (estimated) |
| (3,5-di-tert-butylphenyl)boronic acid | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 85-95% |
| (3-tert-Butylphenyl)boronic acid | 4-Bromotoluene | Pd₂(dba)₃ / P(t-Bu)₃ | KF·2H₂O | THF | RT | 12 | 97%[1] |
| Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Various | Toluene | 80 | 2-24 | 20-88% |
| 2,4,6-Triisopropylphenylboronic acid | 2-Bromo-1,3-dimethoxybenzene | Pd catalyst | Various | Toluene | 110 | 12 | High |
Key Factors Influencing Reproducibility
Several factors can affect the reproducibility of Suzuki-Miyaura couplings with sterically hindered boronic acids:
-
Purity of the Boronic Acid: Boronic acids can dehydrate to form boroxines, which can have different reactivity. The presence of water can influence the reaction rate, and using freshly recrystallized boronic acid or specific hydrates like KF·2H₂O can improve consistency.[1]
-
Catalyst and Ligand Selection: For sterically hindered substrates, bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) and Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), are often essential to achieve high yields.[2][3] N-heterocyclic carbene (NHC) ligands have also shown high efficacy.[2]
-
Choice of Base and Solvent: The base plays a crucial role in the activation of the boronic acid. The combination of a suitable base (e.g., KF, K₃PO₄, Cs₂CO₃) and solvent system (e.g., THF, dioxane, toluene, often with water) is critical for optimal performance.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura coupling reactions, which can be adapted for use with this compound and its alternatives.
Protocol 1: Room Temperature Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl bromides and sterically hindered boronic acids.[1]
Materials:
-
Aryl bromide (1.00 mmol)
-
This compound (1.10 mmol)
-
Pd₂(dba)₃/[HP(t-Bu)₃]BF₄ (1 mol% Pd)
-
Potassium fluoride dihydrate (KF·2H₂O) (3.30 mmol)
-
Anhydrous tetrahydrofuran (THF) (2.0 mL)
Procedure:
-
To a 4-mL vial equipped with a stir bar, add Pd₂(dba)₃/[HP(t-Bu)₃]BF₄, the boronic acid, and KF·2H₂O.
-
Purge the vial with argon for 3 minutes and then seal it with a septum cap.
-
Add THF and the aryl bromide via syringe.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a plug of silica gel, washing with additional diethyl ether.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel.
Protocol 2: Elevated Temperature Suzuki-Miyaura Coupling
This protocol is often employed for more challenging or less reactive coupling partners.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
A Comparative Guide to the Kinetic Performance of (3-(tert-Butyl)-5-methylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The judicious selection of the boronic acid coupling partner is paramount, as it profoundly influences reaction kinetics, overall efficiency, and product yield. This guide presents an objective comparison of the kinetic performance of (3-(tert-Butyl)-5-methylphenyl)boronic acid with other structurally relevant phenylboronic acids. The comparisons are grounded in established mechanistic principles of the Suzuki-Miyaura reaction, supplemented with illustrative experimental data where available for analogous systems.
The Impact of Substitution on Reaction Kinetics
The electronic and steric characteristics of substituents on the phenylboronic acid ring are critical determinants of the reaction rate in the Suzuki-Miyaura catalytic cycle. The key steps influenced are the transmetalation and, to a lesser extent, the reductive elimination. For this compound, the interplay of the tert-butyl and methyl groups at the meta positions dictates its reactivity profile.
-
Electronic Effects: The methyl group is a weak electron-donating group, which can slightly increase the nucleophilicity of the aryl group, potentially accelerating the transmetalation step. The tert-butyl group is also weakly electron-donating.
-
Steric Effects: The bulky tert-butyl group, even at the meta-position, introduces significant steric hindrance. This steric bulk can impede the approach of the boronic acid to the palladium center, potentially slowing down the transmetalation step. The methyl group adds to the overall steric profile.
Performance Comparison with Alternative Boronic Acids
While specific kinetic data for this compound is not extensively available in the public domain, a qualitative comparison can be drawn with other substituted phenylboronic acids based on their electronic and steric properties. The following table summarizes the expected relative reaction rates in Suzuki-Miyaura coupling reactions under similar conditions.
| Boronic Acid | Substituents | Electronic Effect | Steric Hindrance | Expected Relative Rate |
| Phenylboronic acid | None | Neutral | Low | Baseline |
| 4-Methylphenylboronic acid (para-tolylboronic acid) | 4-Methyl | Electron-donating | Low | Faster than baseline |
| 3-Methylphenylboronic acid (meta-tolylboronic acid) | 3-Methyl | Electron-donating | Low | Faster than baseline |
| 2-Methylphenylboronic acid (ortho-tolylboronic acid) | 2-Methyl | Electron-donating | High | Slower than baseline |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Strong electron-donating | Low | Significantly faster |
| 4-Chlorophenylboronic acid | 4-Chloro | Electron-withdrawing | Low | Slower than baseline |
| This compound | 3-tert-Butyl, 5-Methyl | Weakly electron-donating | Moderate-High | Potentially slower |
| 3,5-Di-tert-butylphenylboronic acid | 3,5-Di-tert-butyl | Weakly electron-donating | High | Slower |
Note: This table provides a qualitative comparison based on general principles. Actual reaction rates are highly dependent on the specific reaction conditions, including the palladium catalyst, ligand, base, solvent, and the coupling partner (aryl halide).[1]
Experimental Protocols
To conduct a thorough kinetic analysis of a Suzuki-Miyaura reaction involving this compound, a well-defined experimental protocol is crucial. The following methodologies describe how to monitor the reaction progress and determine key kinetic parameters.
Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4]
This protocol allows for in-situ monitoring of the reaction.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
-
Anhydrous solvents
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Thermostated oil bath
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the internal standard (0.5 mmol) to a Schlenk flask.
-
Solvent and Catalyst Addition: Add the desired anhydrous deuterated solvent (e.g., toluene-d₈, 5 mL). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%).
-
Reaction Initiation and Monitoring:
-
Transfer an initial sample (t=0) to an NMR tube and acquire a spectrum.
-
Place the Schlenk flask in a preheated oil bath set to the desired reaction temperature to initiate the reaction.
-
At regular time intervals, withdraw aliquots of the reaction mixture, quench them (if necessary, e.g., by cooling and dilution), and transfer to an NMR tube for analysis.
-
-
Data Analysis:
-
Process the NMR spectra and integrate the signals corresponding to the starting material, product, and the internal standard.
-
Plot the concentration of the reactant and product as a function of time.
-
Determine the initial reaction rate from the slope of the concentration vs. time plot at the beginning of the reaction.
-
By systematically varying the initial concentrations of the reactants, the reaction order with respect to each component can be determined.
-
Calculate the rate constant (k) from the determined rate law.
-
Kinetic Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)[5]
This protocol is suitable for reactions where the components are volatile and thermally stable.
Materials and Equipment:
-
GC-MS system with an autosampler
-
Reaction vials with septa
-
Internal standard (e.g., dodecane or biphenyl)
-
Syringes for sampling
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and the internal standard (0.5 mmol) in the chosen solvent (e.g., dioxane, 10 mL).
-
Catalyst Addition and Initiation: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-2 mol%) to the vial. Seal the vial and place it in a heating block or oil bath at the desired temperature to start the reaction.
-
Sampling: At predetermined time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe. Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of water or dilute acid) and a suitable solvent for extraction (e.g., diethyl ether).
-
Sample Preparation for GC-MS: Dilute the quenched sample to an appropriate concentration for GC-MS analysis.
-
Data Analysis:
-
Analyze the samples by GC-MS to determine the relative concentrations of the starting material and product with respect to the internal standard.
-
Construct concentration vs. time profiles and determine the initial reaction rate.
-
Determine the reaction orders and the rate constant as described in the NMR protocol.
-
Visualizations
To better understand the processes involved in these kinetic studies, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
A Computational Chemist's Guide to the Reactivity of (3-(tert-Butyl)-5-methylphenyl)boronic Acid: A DFT Perspective
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, a deep understanding of the reactivity of boronic acid reagents is crucial for optimizing reaction outcomes. (3-(tert-Butyl)-5-methylphenyl)boronic acid, with its unique substitution pattern of sterically bulky and electron-donating groups, presents an interesting case for reactivity studies. This guide offers a comparative analysis of its predicted reactivity, grounded in Density Functional Theory (DFT) principles and data from analogous compounds.
Electronic and Steric Profile of this compound
The reactivity of an arylboronic acid in Suzuki-Miyaura coupling is primarily governed by the electronic and steric effects of the substituents on the phenyl ring. The tert-butyl and methyl groups at the meta positions of this compound are both classified as electron-donating groups (EDGs) through induction. This is expected to increase the electron density on the phenyl ring, which can, in turn, influence the acidity of the boronic acid and the energetics of the transmetalation step in the catalytic cycle.
From a steric standpoint, the tert-butyl group is notably bulky. While meta-positioning reduces direct steric clash with the boronic acid moiety compared to ortho-substitution, it can still influence the overall shape and conformational preferences of the molecule, potentially impacting its interaction with the palladium catalyst complex.
Comparative Analysis of Reactivity Parameters
| Compound | Calculated pKa | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Notes |
| Phenylboronic Acid | 8.8 - 9.2[1] | -7.0 | -1.5 | 5.5 | Baseline for comparison. |
| 4-Methylphenylboronic Acid | ~9.2 | -6.8 | -1.4 | 5.4 | Electron-donating group increases pKa slightly. |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | - | - | - | - | Electron-withdrawing groups at the same positions are known to increase acidity (lower pKa).[2] |
| This compound | Predicted: > 9.2 | Predicted: > -7.0 | Predicted: ~ -1.4 | Predicted: < 5.5 | The combined electron-donating effect of the tert-butyl and methyl groups is expected to increase the pKa, raise the HOMO energy, and slightly decrease the HOMO-LUMO gap compared to phenylboronic acid. |
Predicted values are estimations based on established substituent effects.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The reactivity of this compound is most relevant in the context of the Suzuki-Miyaura cross-coupling reaction. This catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations are instrumental in elucidating the energy barriers associated with each step. For many Suzuki-Miyaura reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step.
The electron-donating nature of the substituents on this compound would likely have a minimal effect on the oxidative addition step but could influence the transmetalation step. Increased electron density on the aryl ring may facilitate the transfer of the aryl group from boron to palladium.
Experimental and Computational Protocols
To obtain precise quantitative data for this compound, a combination of experimental and computational methods is necessary.
Computational Protocol for DFT Studies
A typical DFT study to evaluate the reactivity of this compound would follow the workflow below. Such calculations are crucial for determining geometric parameters, electronic properties, and reaction energy profiles.
1. Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: A hybrid density functional such as B3LYP is often a good starting point.[3]
-
Basis Set: A Pople-style basis set like 6-31G(d,p) is suitable for initial optimizations. For higher accuracy, a larger basis set such as aug-cc-pVDZ can be employed.[4]
2. Frequency Calculations:
-
Performed at the same level of theory as the geometry optimization to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
3. Electronic Property Calculations:
-
pKa: Can be calculated using thermodynamic cycles (e.g., the direct method or the proton exchange method) with a solvation model (e.g., SMD or PCM) to account for solvent effects.[1]
-
HOMO/LUMO Energies: Obtained from the output of the DFT calculation. These values are useful for assessing the electronic reactivity and kinetic stability of the molecule.
-
Natural Bond Orbital (NBO) Analysis: Provides insights into charge distribution and donor-acceptor interactions within the molecule.
4. Reaction Pathway Analysis (for Suzuki-Miyaura Coupling):
-
Transition State Searching: Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method can be used to locate the transition states for oxidative addition, transmetalation, and reductive elimination.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Performed to confirm that the found transition states connect the correct reactants and products.
-
Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation barrier for each step.
Experimental Validation
-
pKa Determination: The pKa of this compound can be experimentally determined using potentiometric or spectrophotometric titration.
-
Kinetic Studies: The rate of Suzuki-Miyaura coupling with a standard aryl halide can be monitored using techniques like GC-MS or HPLC to experimentally determine the reaction kinetics and compare them with the computationally predicted energy barriers.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of (3-(tert-Butyl)-5-methylphenyl)boronic acid
For laboratory professionals engaged in research, development, and drug discovery, the responsible management of chemical waste is a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (3-(tert-Butyl)-5-methylphenyl)boronic acid, ensuring the safety of personnel and compliance with regulatory standards. Adherence to these procedures is critical for minimizing environmental impact and mitigating risks within the laboratory.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound and its waste under strict safety protocols. This compound, like other boronic acid derivatives, should be managed as hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2]
Personal Protective Equipment (PPE): All handling and disposal activities must be conducted in a certified chemical fume hood while wearing appropriate PPE to prevent inhalation and skin contact.[1][3]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant nitrile or neoprene gloves. Double gloving may be considered.[1] |
| Body Protection | A fully fastened lab coat that covers the arms.[1] |
| Footwear | Closed-toe shoes.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste segregation, containment, and labeling.
-
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[3]
-
Solid Waste: This includes contaminated items such as gloves, weighing paper, and bench paper. These should be collected in a designated, sealable container labeled as hazardous waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealable container designated for liquid hazardous waste.[2]
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."[1][4]
-
The full chemical name, "this compound," must be on the label, along with an indication that it is a boronic acid derivative.[1]
-
If dealing with a chemical mixture, the label must include the percent or volume composition of every component.[5]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.[2]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[2]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[2] For thorough decontamination, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt, which should then be collected as liquid hazardous waste.[1]
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to laboratory recycling or waste policies.[2]
-
-
Waste Storage and Pickup:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area.[1][4]
-
Ensure that stored waste is segregated from incompatible materials, such as strong oxidizing agents.[6][7]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting the environmental health and safety (EHS) department or a licensed waste disposal contractor.[1][3]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Evacuate and Secure: Alert personnel in the vicinity and restrict access to the spill area.[3]
-
Personal Protection: Wear the appropriate PPE, including respiratory protection if dust is generated.[8][9]
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material and place it in a labeled, sealable hazardous waste container. Avoid generating dust.[8][9]
-
For liquid spills, use an inert absorbent material like vermiculite or sand. Collect the absorbed material into a sealed, labeled hazardous waste container.[3]
-
-
Decontamination: Thoroughly clean the spill area. All cleaning materials must also be disposed of as hazardous waste.[3]
-
Reporting: Report the spill to your supervisor and the institution's EHS department.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. leap.epa.ie [leap.epa.ie]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling (3-(tert-Butyl)-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling (3-(tert-Butyl)-5-methylphenyl)boronic acid, including operational and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Signal Word: Danger
Hazard Statements:
-
H302: Harmful if swallowed
-
H318: Causes serious eye damage
Precautionary Statements:
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] | Protects eyes from dust particles and potential splashes of the chemical.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][3] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1] | Minimizes the risk of respiratory tract irritation. |
II. Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Keep the container of this compound tightly closed when not in use.[1]
-
Avoid generating dust when transferring the solid.[1] Use appropriate tools, such as a spatula, for transfers.[1]
-
If the substance comes into contact with skin, wash immediately with plenty of water and soap.
-
In case of eye contact, flush immediately with plenty of flowing water for 10 to 15 minutes, holding eyelids apart.
-
If inhaled, move to fresh air.
-
-
Post-Handling:
III. Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4] Boronic acid waste should be collected in a designated, properly labeled, and sealed container.[4]
-
Containerization: Use a chemically compatible container with a secure lid. Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Irritant").[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2] Laboratory personnel should not transport hazardous waste outside of their designated work area.
IV. Experimental Workflow
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



